molecular formula C30H45NO4 B3025992 Cholic acid anilide

Cholic acid anilide

货号: B3025992
分子量: 483.7 g/mol
InChI 键: PDSXWZASFPIWEW-ANGOZFNYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cholic acid anilide is a synthetic bile acid and derivative of cholic acid that inhibits the germination of C. difficile strain R20291 spores in vitro (IC50 = 1.8 μM).>

属性

IUPAC Name

(4R)-N-phenyl-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45NO4/c1-18(9-12-27(35)31-20-7-5-4-6-8-20)22-10-11-23-28-24(17-26(34)30(22,23)3)29(2)14-13-21(32)15-19(29)16-25(28)33/h4-8,18-19,21-26,28,32-34H,9-17H2,1-3H3,(H,31,35)/t18-,19+,21-,22-,23+,24+,25-,26+,28+,29+,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSXWZASFPIWEW-ANGOZFNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NC1=CC=CC=C1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NC1=CC=CC=C1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of Cholic Acid Anilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cholic acid anilide, a synthetic derivative of cholic acid with significant biological activity. The information presented herein is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery.

Core Physicochemical Properties

This compound, also known as N-phenyl cholanamide, possesses a unique molecular structure that combines the steroidal backbone of a bile acid with an aromatic aniline moiety. This structural modification significantly influences its chemical and physical characteristics, distinguishing it from its parent compound, cholic acid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Chemical Formula C₃₀H₄₅NO₄[1][2]
Molecular Weight 483.68 g/mol [1]
CAS Number 6912-96-5[1][2]
Appearance Crystalline solid
Melting Point Data not available for this compound. For comparison, the melting point of cholic acid is 200-201 °C.[1]
pKa Data not available for this compound. For comparison, the pKa of cholic acid is approximately 4.98.
Solubility DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 1 mg/mLDMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL[2]

Experimental Protocols

The synthesis and characterization of this compound are crucial for obtaining a pure and well-defined compound for experimental studies. The following sections detail the methodologies for its synthesis and characterization, based on established procedures for similar bile acid amides.

Synthesis of this compound

The synthesis of this compound typically involves the amidation of cholic acid with aniline. A general and efficient method for this transformation is the coupling of the carboxylic acid group of cholic acid with the amino group of aniline using a suitable coupling agent.

Materials:

  • Cholic acid

  • Aniline

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)

  • N-Hydroxysuccinimide (NHS) or other activators

  • Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Activation of Cholic Acid: In a round-bottom flask, dissolve cholic acid in anhydrous DCM. Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the solution at 0 °C. Stir the mixture at this temperature for 30 minutes and then at room temperature for 2-4 hours to form the active ester.

  • Amide Coupling: In a separate flask, dissolve aniline (1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture containing the activated cholic acid. Let the reaction proceed at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 5% NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Workflow for the Synthesis of this compound:

G cluster_activation Activation of Cholic Acid cluster_coupling Amide Coupling cluster_purification Work-up and Purification start Cholic Acid in Anhydrous DCM reagents_act Add NHS and DCC (0 °C to RT) start->reagents_act active_ester Activated Cholic Acid (NHS Ester) reagents_act->active_ester coupling Add Aniline Solution (RT, Overnight) active_ester->coupling aniline Aniline in Anhydrous DCM aniline->coupling crude_product Crude Reaction Mixture coupling->crude_product filtration Filter to Remove DCU crude_product->filtration wash Wash with NaHCO₃, Water, and Brine filtration->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography final_product Pure this compound chromatography->final_product

Caption: Workflow for the synthesis of this compound.

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure of the compound. The presence of characteristic peaks for both the cholic acid steroid nucleus and the anilide phenyl group, as well as the disappearance of the carboxylic acid proton signal, confirms the successful synthesis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A single sharp peak indicates a high degree of purity.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activities, primarily as an inhibitor of Clostridium difficile spore germination and as a potential anticancer agent.[3]

Inhibition of C. difficile Spore Germination

This compound is a potent inhibitor of C. difficile spore germination, with a reported IC₅₀ value of 1.8 µM.[2] This activity is crucial in the context of preventing the recurrence of C. difficile infections, as the germination of spores is a key step in the initiation of the disease. The precise mechanism of inhibition is an area of ongoing research but is thought to involve interference with the bile acid-mediated signaling pathways that trigger germination.

Anticancer Activity: Kinase Inhibition and Apoptosis

Emerging evidence suggests that this compound exhibits anticancer properties by inhibiting the activity of specific kinases and inducing apoptosis in cancer cells.[1] While the specific kinase targets are not yet fully elucidated, the general mechanism involves the disruption of signaling pathways that are critical for cancer cell growth and survival.

The induction of apoptosis by this compound is a key aspect of its anticancer potential. This process of programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells. The proposed signaling pathway, based on the known mechanisms of other bile acid derivatives, likely involves the following key steps:

  • Kinase Inhibition: this compound may inhibit one or more protein kinases that are upstream in pro-survival signaling pathways.

  • Induction of Oxidative Stress: Similar to other bile acids, it may induce the production of reactive oxygen species (ROS).

  • Activation of Apoptotic Pathways: The inhibition of survival signals and the increase in ROS can lead to the activation of the intrinsic and/or extrinsic pathways of apoptosis. This often involves the activation of caspase cascades, leading to the execution of cell death.

Potential Apoptosis Signaling Pathway of this compound:

G cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_apoptosis Apoptosis Induction ca This compound kinase Kinase Inhibition ca->kinase ros ROS Production ca->ros caspase_act Caspase Activation kinase->caspase_act Inhibits anti-apoptotic signals ros->caspase_act Activates pro-apoptotic signals apoptosis Apoptosis caspase_act->apoptosis

References

An In-depth Technical Guide on the Crystal Structure Analysis of Cholic Acid Anilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of cholic acid anilide, an inclusion compound formed between cholic acid and aniline. The following sections detail the crystallographic data, experimental protocols for its determination, and a visualization of the experimental workflow. This information is crucial for understanding the three-dimensional arrangement of this compound, which can inform rational drug design and the development of novel therapeutic agents. This compound has been noted as a potent inhibitor of cancer cell growth and proliferation, inducing apoptosis in human cancer cells.[1]

Crystallographic Data of Cholic Acid-Aniline Inclusion Compound

The crystal structure of the cholic acid-aniline inclusion compound has been determined by X-ray crystallography.[2][3] The key quantitative data from this analysis are summarized in the table below.

Parameter Value
Molecular Formula C24H40O5 + C6H7N
Molecular Weight 501.71 g/mol
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions
a13.801(3) Å
b8.066(3) Å
c14.094(3) Å
β116.01(1)°
Volume (V) 1409.9(7) ų
Molecules per Unit Cell (Z) 2
Calculated Density (Dc) 1.182 g cm⁻³
Final R-value 0.050 for 1448 reflections [I > 3.00σ(I)]

Table 1: Summary of Crystallographic Data for Cholic Acid-Aniline.[2]

Experimental Protocols

The determination of the crystal structure of the cholic acid-aniline inclusion compound involved the following key experimental procedures:

1. Crystallization: Colorless, needle-like crystals of the cholic acid-aniline complex were obtained from a solution of cholic acid in aniline.[2]

2. X-ray Data Collection: Intensity data were collected on a Rigaku AFC7R diffractometer using Cu-Kα radiation. A ω-2θ scan mode was employed to collect data up to a 2θ value of 120.1°.[2]

3. Structure Solution and Refinement: The crystal structure was solved using direct methods with the MULTAN88 and DIRDIF92 programs.[2] The structure was then refined by a full-matrix least-squares procedure.[2] The final R-value for the structure was 0.050 for 1448 observed reflections with intensities greater than three times their standard deviation [I > 3.00σ(I)].[2] The absolute configuration of the molecule was established using Hamilton's method.[2]

Visualization of Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of this compound is illustrated in the diagram below.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination start Dissolve Cholic Acid in Aniline crystallization Obtain Needle-like Crystals start->crystallization mount_crystal Mount Crystal on Diffractometer crystallization->mount_crystal data_collection Collect Intensity Data (ω-2θ scan, Cu-Kα radiation) mount_crystal->data_collection direct_methods Solve Structure (MULTAN88 & DIRDIF92) data_collection->direct_methods refinement Refine Structure (Full-matrix least-squares) direct_methods->refinement validation Validate Structure (R-value, Hamilton's method) refinement->validation end end validation->end Final Crystal Structure

Figure 1: Experimental workflow for the crystal structure analysis of this compound.

Structural Insights

The crystal structure reveals that cholic acid molecules arrange to form an amphiphilic layered structure. These layers create channels where the aniline "guest" molecules are accommodated.[2] The nitrogen atom of the aniline molecule is involved in hydrogen bonding with the hydroxyl groups of the cholic acid molecules.[2] Specifically, the nitrogen atom of aniline is hydrogen-bonded to the oxygen atoms O(26) and O(29) of cholic acid at distances of 3.26(2) Å and 3.23(1) Å, respectively.[2] This detailed structural information is invaluable for understanding the intermolecular interactions that govern the formation of this inclusion compound and can aid in the design of new materials and drug delivery systems.

References

The Biological Frontier of Synthetic Cholic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The steroid nucleus of cholic acid, a primary bile acid, has emerged as a versatile scaffold for the development of novel therapeutic agents. Its unique amphipathic nature, coupled with the potential for diverse chemical modifications, has enabled the synthesis of a wide array of derivatives with potent and selective biological activities. This technical guide provides an in-depth overview of the core biological activities of synthetic cholic acid derivatives, focusing on their roles as antimicrobial agents, modulators of key metabolic signaling pathways, and potential anticancer therapeutics. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation cholic acid-based drugs.

Antimicrobial Activity of Cationic Cholic Acid Derivatives

A significant area of research has focused on the development of cationic amphiphilic cholic acid derivatives as mimics of antimicrobial peptides (AMPs). These synthetic molecules typically feature the hydrophobic steroid backbone of cholic acid appended with cationic groups, often through amino acid or other linker moieties. This design strategy creates facially amphiphilic molecules that can selectively interact with and disrupt microbial cell membranes.

The primary mechanism of action for many of these derivatives involves the electrostatic interaction between the positively charged groups on the cholic acid derivative and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is followed by the insertion of the hydrophobic steroid core into the lipid bilayer, leading to membrane depolarization, pore formation, and ultimately, cell death.[1][2]

Data Presentation: Antimicrobial and Hemolytic Activity

The following table summarizes the Minimum Inhibitory Concentrations (MIC) and hemolytic activity (HC50) of selected synthetic cholic acid derivatives against various pathogens. Lower MIC values indicate greater antimicrobial potency, while higher HC50 values suggest lower toxicity to mammalian red blood cells, indicating a favorable therapeutic index.

Compound IDModificationTarget OrganismMIC (µg/mL)HC50 (µg/mL)Reference
BA-2/4 Butyl C-24 ester with a quaternary amine-terminated butyl chainS. aureus (MRSA)0.5–1205[3]
E. coli1–2205[3]
BA-3/4 Butyl C-24 ester with three quaternary amine-terminated butyl chainsS. aureus2–4>1000[3]
BA-2/4 Hexyl C-24 ester with a quaternary amine-terminated hexyl chainGram-negative bacteria2–64191-201[3]
Analogue 16d Mono-substituted with lysine at C-3S. aureus SA384Not Reported[1]
Analogue 17c Di-substituted with lysine at C-3 and C-7S. aureus SA384Not Reported[1]
P. aeruginosa8Not Reported[1]
Analogue 17d Di-substituted with lysine at C-3 and C-12S. aureus SA384Not Reported[1]
P. aeruginosa8Not Reported[1]
CABI-6 N-methyl benzimidazole at C-3, C-7, C-12 and a hexyl chain at C-24S. aureus16Not Reported[4]
S. oralis2Not Reported[4]

Experimental Workflow: Determining Antimicrobial and Hemolytic Activity

Antimicrobial_Hemolytic_Workflow cluster_antimicrobial Antimicrobial Activity (MIC Assay) cluster_hemolytic Hemolytic Activity (HC50 Assay) prep_bacteria Prepare Bacterial Inoculum incubation_mic Incubate Bacteria with Derivatives (96-well plate) prep_bacteria->incubation_mic serial_dilution Serially Dilute Cholic Acid Derivatives serial_dilution->incubation_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubation_mic->read_mic prep_rbc Isolate and Prepare Red Blood Cells (RBCs) incubation_hc Incubate RBCs with Derivatives prep_rbc->incubation_hc serial_dilution_hc Serially Dilute Cholic Acid Derivatives serial_dilution_hc->incubation_hc centrifuge_hc Centrifuge to Pellet Intact RBCs incubation_hc->centrifuge_hc read_hc Measure Hemoglobin Release (Absorbance) centrifuge_hc->read_hc calc_hc50 Calculate HC50 (Concentration for 50% hemolysis) read_hc->calc_hc50

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and hemolytic activity (HC50) of synthetic cholic acid derivatives.

Modulation of Farnesoid X Receptor (FXR) and Takeda G-protein Coupled Receptor 5 (TGR5)

Synthetic cholic acid derivatives have been extensively investigated as potent and selective modulators of the Farnesoid X Receptor (FXR) and the Takeda G-protein Coupled Receptor 5 (TGR5), both of which are key regulators of bile acid, lipid, and glucose metabolism.

FXR is a nuclear receptor that acts as a bile acid sensor. Activation of FXR by agonists leads to the transcriptional regulation of genes involved in bile acid synthesis and transport, thereby maintaining bile acid homeostasis.[5][6][7] Synthetic derivatives, such as Obeticholic Acid (OCA), a 6α-ethyl derivative of chenodeoxycholic acid, are potent FXR agonists that have been developed for the treatment of liver diseases like primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).[8]

TGR5 , a G-protein coupled receptor, is activated by bile acids in the gastrointestinal tract and other tissues, leading to the secretion of glucagon-like peptide-1 (GLP-1) and subsequent improvements in glucose homeostasis.[9] Synthetic cholic acid derivatives have been designed to selectively activate TGR5, offering a promising therapeutic strategy for type 2 diabetes and other metabolic disorders.[10][11]

Signaling Pathways

Signaling_Pathways cluster_fxr FXR Signaling Pathway cluster_tgr5 TGR5 Signaling Pathway FXR_Agonist FXR Agonist (e.g., Obeticholic Acid) FXR FXR FXR_Agonist->FXR FXRE FXR Response Element (FXRE) in Target Gene Promoters FXR->FXRE dimerizes with RXR RXR RXR RXR->FXRE SHP Small Heterodimer Partner (SHP) Expression ↑ FXRE->SHP FGF19 FGF19 Expression ↑ FXRE->FGF19 CYP7A1 CYP7A1 Expression ↓ (Bile Acid Synthesis ↓) SHP->CYP7A1 FGFR4 FGFR4 Activation FGF19->FGFR4 FGFR4->CYP7A1 TGR5_Agonist TGR5 Agonist (e.g., S-EMCA) TGR5 TGR5 TGR5_Agonist->TGR5 G_alpha_s Gαs TGR5->G_alpha_s AC Adenylate Cyclase G_alpha_s->AC cAMP cAMP ↑ AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB GLP1 GLP-1 Secretion ↑ CREB->GLP1

Caption: Simplified signaling pathways for FXR and TGR5 activation by synthetic cholic acid derivatives.

Data Presentation: FXR and TGR5 Agonist Activity

The following table presents the half-maximal effective concentrations (EC50) of various synthetic cholic acid derivatives for FXR and TGR5 activation. Lower EC50 values indicate higher potency.

CompoundTargetEC50 (µM)Reference
Chenodeoxycholic acid (CDCA)FXR~50[12]
Obeticholic Acid (OCA)FXR0.13[13]
EDP-305FXR0.008[13]
Lithocholic acid (LCA)TGR50.03 - 3.70[14]
6α-ethyl-23(S)-methylcholic acid (S-EMCA, INT-777)TGR5Potent agonist[9]
(23R)-12β,23-dimethyl-18-nor-chenodeoxycholic acid (46)TGR525[10]
12β-methyl-17-epi-18-nor-chenodeoxycholic acid 53TGR525[10]
Cholic acid-7-sulfate (CA7S)TGR50.17[14]

Anticancer Activity of Synthetic Cholic Acid Derivatives

Recent studies have highlighted the potential of synthetic cholic acid derivatives as anticancer agents. These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[15][16] The mechanisms of action are diverse and can involve the modulation of key signaling pathways implicated in cancer progression.

The design of these anticancer derivatives often involves conjugation of the cholic acid scaffold with other bioactive molecules, such as phenolic compounds or amino acids, to enhance their cytotoxicity and selectivity towards cancer cells.[15]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected synthetic cholic acid derivatives against different cancer cell lines.

Compound IDParent Bile AcidCancer Cell LineIC50 (µmol/L)Reference
Compound 4 Cholic AcidHCT116 (Colon)28.90[16]
Compound 5 Cholic AcidHCT116 (Colon)21.32[16]
Compound 6 Cholic AcidHCT116 (Colon)25.47[16]
Compound 7 Cholic AcidHCT116 (Colon)26.81[16]
Compound 9 Chenodeoxycholic AcidVarious>20[15]
Compound 15 Chenodeoxycholic AcidHCT116 (Colon)28.9[15]
Compound 16 Chenodeoxycholic AcidHCT116 (Colon)27.43[15]
Compound 6 (CDC-deoxyadenosine derivative) Chenodeoxycholic AcidK562 (Leukemia)8.51[17]
Jurkat (Leukemia)10.47[17]
Compound 9 (CDC derivative) Chenodeoxycholic AcidK562 (Leukemia)16.2[17]
HCT116 (Colon)17.0[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the microdilution method.

  • Preparation of Bacterial Inoculum:

    • Streak bacteria onto a suitable agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Preparation of Cholic Acid Derivatives:

    • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate.

  • Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in MHB without any derivative) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the cholic acid derivative that completely inhibits visible bacterial growth.

Hemolysis Assay

This protocol is used to assess the lytic activity of the derivatives against red blood cells (RBCs).

  • Preparation of Red Blood Cells:

    • Collect fresh whole blood in a tube containing an anticoagulant (e.g., heparin).

    • Centrifuge the blood to pellet the RBCs.

    • Wash the RBC pellet several times with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Incubation:

    • In a 96-well plate, mix the RBC suspension with various concentrations of the cholic acid derivatives.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution of 1% Triton X-100 for 100% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

  • Measurement of Hemolysis:

    • Centrifuge the plate to pellet intact RBCs.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculation of HC50:

    • Calculate the percentage of hemolysis for each concentration relative to the positive control.

    • The HC50 is the concentration of the derivative that causes 50% hemolysis.

FXR Transactivation Assay

This cell-based reporter gene assay is used to measure the activation of FXR.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

    • Co-transfect the cells with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE).

  • Compound Treatment:

    • After transfection, treat the cells with various concentrations of the synthetic cholic acid derivatives.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., CDCA or OCA).

  • Luciferase Assay:

    • After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

    • Plot the dose-response curve and calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

TGR5 cAMP Assay

This assay measures the activation of TGR5 by quantifying the intracellular accumulation of cyclic AMP (cAMP).

  • Cell Culture:

    • Use a cell line stably expressing TGR5 (e.g., CHO-K1 or HEK293).

  • Compound Treatment:

    • Plate the cells in a 96-well plate and incubate overnight.

    • Treat the cells with various concentrations of the synthetic cholic acid derivatives in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Include a vehicle control and a positive control (e.g., a known TGR5 agonist).

  • cAMP Measurement:

    • After a short incubation period (e.g., 30 minutes), lyse the cells.

    • Measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the cell lysates.

    • Plot the dose-response curve and calculate the EC50 value.

Cytotoxicity (MTT) Assay

This colorimetric assay is used to assess the effect of the derivatives on cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthetic cholic acid derivatives.

    • Include a vehicle control.

  • MTT Incubation:

    • After the desired treatment period (e.g., 48 or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

Synthetic cholic acid derivatives represent a promising and versatile class of molecules with a broad spectrum of biological activities. Their ability to be tailored for specific interactions with biological targets, such as microbial membranes and key metabolic receptors, underscores their potential in addressing significant unmet medical needs in infectious diseases, metabolic disorders, and oncology. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of novel and effective cholic acid-based therapeutics.

References

The Core Mechanism of Action of Cholic Acid Anilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholic acid anilide, also known as N-phenyl-3α,7α,12α-trihydroxy-5β-cholan-24-amide (CaPA), is a synthetic derivative of the primary bile acid, cholic acid. While structurally similar to endogenous bile acids that play crucial roles in host metabolism through the activation of farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), the primary and well-characterized mechanism of action of this compound lies in its potent inhibition of Clostridioides difficile spore germination.[1][2] This technical guide provides an in-depth exploration of this established mechanism and discusses the potential, though currently unconfirmed, interactions with host bile acid receptors.

I. Inhibition of Clostridioides difficile Spore Germination

The most significant biological activity of this compound is its ability to prevent the germination of C. difficile spores, the primary infectious agents of C. difficile infection (CDI).[1]

A. Molecular Mechanism

This compound acts as an alternative substrate inhibitor of C. difficile spore germination.[1][2] It competitively inhibits the binding of the natural germinant, taurocholate, to the spore's germination machinery.[1] The key steps in this process are:

  • Competition with Taurocholate: In the gut, C. difficile spores recognize specific bile salts, such as taurocholate, and the amino acid glycine as signals to initiate germination.[1][3][4] this compound directly competes with taurocholate for binding to the CspC pseudoprotease, a key component of the spore's germinant receptor complex.[1]

  • Formation of a Non-Productive Complex: By binding to the CspC receptor, this compound is thought to induce a conformational change that traps the spore in a non-germinative state.[1] This prevents the downstream signaling cascade required for the degradation of the spore cortex and the release of the vegetative cell.

  • Delayed and Inefficient Germination: While it doesn't completely block germination, this compound shunts the spores into an alternative, slower, and much less efficient germination pathway.[1][2] This significant delay reduces the overall viability of the spores and diminishes the number of toxin-producing vegetative bacteria that can colonize the gut.[1]

B. Quantitative Data

The inhibitory potency of this compound on C. difficile spore germination has been quantified in vitro.

CompoundTargetParameterValueReference
This compound (CaPA)C. difficile R20291 spore germinationIC501.8 µM--INVALID-LINK--
C. Experimental Protocol: In Vitro C. difficile Spore Germination Assay

A representative protocol to assess the inhibitory effect of this compound on C. difficile spore germination is as follows:

  • Spore Preparation: C. difficile spores are purified from a sporulating culture and stored at a known concentration.

  • Germination Conditions: Spores are incubated in a germination solution containing a known concentration of the germinant taurocholate (e.g., 50 mM) and the co-germinant glycine (e.g., 100 mM).

  • Inhibitor Treatment: this compound is added to the germination solution at varying concentrations. A vehicle control (e.g., DMSO) is also included.

  • Monitoring Germination: Germination is monitored over time by measuring the decrease in optical density (OD) at 600 nm, as germinating spores become phase-dark and their OD decreases.

  • Data Analysis: The rate of germination is calculated from the change in OD over time. The IC50 value is determined by plotting the percentage of germination inhibition against the concentration of this compound.

D. Signaling Pathway Diagram

G cluster_spore C. difficile Spore CspC CspC Receptor Germination_Machinery Germination Machinery CspC->Germination_Machinery Initiates Germination Vegetative_Cell Vegetative Cell (Toxin Production) Germination_Machinery->Vegetative_Cell Leads to Outgrowth Taurocholate Taurocholate (Germinant) Taurocholate->CspC Binds and Activates Cholic_Acid_Anilide This compound (Inhibitor) Cholic_Acid_Anilide->CspC Competitively Binds and Inhibits G cluster_cell Hepatocyte FXR FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (in DNA) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Metabolic_Regulation Metabolic Regulation (Bile Acid, Lipid, Glucose) Target_Genes->Metabolic_Regulation Leads to Bile_Acid Bile Acid (e.g., Cholic Acid) Bile_Acid->FXR Binds and Activates G cluster_cell Enteroendocrine L-cell TGR5 TGR5 G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Promotes Bile_Acid Bile Acid (e.g., Cholic Acid) Bile_Acid->TGR5 Binds and Activates

References

Cholic Acid Anilide: A Technical Guide to Solubility and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholic acid anilide, also known as cholic acid N-phenylamide or CaPA, is a synthetic derivative of cholic acid, a primary bile acid. This molecule has garnered significant interest in the scientific community for its potent biological activities, particularly as an inhibitor of Clostridium difficile spore germination. Understanding its physicochemical properties, most notably its solubility in various solvents, is critical for its application in research and potential therapeutic development. This technical guide provides a comprehensive overview of the solubility of this compound, details experimental methodologies for its assessment, and explores its mechanism of action in inhibiting C. difficile spore germination.

Core Data: Solubility of this compound

The solubility of a compound is a fundamental parameter that influences its formulation, delivery, and bioavailability. The following table summarizes the available quantitative data for the solubility of this compound in several common laboratory solvents. It is important to note that the temperature at which these solubilities were determined is not consistently reported in the available literature and commercial datasheets; however, these values provide a valuable baseline for experimental design.

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
Dimethylformamide (DMF)1020.67Sonication is recommended to aid dissolution.[1]
Dimethyl sulfoxide (DMSO)1020.67Sonication is recommended to aid dissolution.[1]
Ethanol12.07Sonication is recommended to aid dissolution.[1]
DMSO:PBS (pH 7.2) (1:4)0.20.41Sonication is recommended to aid dissolution.[1]

Experimental Protocols: Determination of Solubility

While specific experimental details for the solubility of this compound are not extensively published, a general methodology based on standard laboratory practices for determining the solubility of organic compounds can be applied. The isothermal saturation method is a common and reliable technique.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvent of high purity

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The shaking or agitation facilitates the dissolution process.

  • Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed at the same temperature to let the excess solid settle. For finer suspensions, centrifugation at a constant temperature can be used to achieve clear separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Biological Activity and Signaling Pathway

This compound is a recognized inhibitor of Clostridium difficile spore germination, a critical step in the pathogenesis of C. difficile infection. It acts as a competitive antagonist to the natural germinant, taurocholate.

C. difficile spores possess a germinant receptor, a protease complex known as CspC, which recognizes bile salts like taurocholate. The binding of taurocholate to CspC, in the presence of a co-germinant such as glycine, initiates a signaling cascade that leads to the release of Ca-DPA (calcium dipicolinate) from the spore core, cortex hydrolysis, and subsequent hydration and outgrowth of the vegetative cell.

This compound competes with taurocholate for the same binding site on the CspC receptor. By binding to CspC, this compound blocks the initiation of the germination cascade, thereby preventing the transformation of dormant spores into toxin-producing vegetative cells.

Below is a diagram illustrating the competitive inhibition of C. difficile spore germination by this compound.

G cluster_0 Normal Germination Pathway Taurocholate Taurocholate (Germinant) CspC_active CspC Receptor (Active) Taurocholate->CspC_active Binds to CspC_inactive CspC Receptor (Inactive) Germination_Cascade Germination Cascade CspC_active->Germination_Cascade Initiates Vegetative_Cell Vegetative Cell (Outgrowth) Germination_Cascade->Vegetative_Cell Leads to Cholic_Anilide This compound (Inhibitor) Cholic_Anilide->CspC_inactive Competitively Binds No_Germination Germination Blocked CspC_inactive->No_Germination

Competitive inhibition of C. difficile spore germination by this compound.

Experimental Workflow for Assessing Inhibitory Activity

The inhibitory effect of this compound on C. difficile spore germination can be assessed using an in vitro germination assay. The following workflow outlines a typical experimental procedure.

G cluster_workflow In Vitro Germination Assay Workflow prep_spores Prepare Purified C. difficile Spores incubation Incubate Spores with This compound (Various Concentrations) prep_spores->incubation prep_solutions Prepare Solutions: - Germinant (Taurocholate) - Inhibitor (this compound) - Buffer prep_solutions->incubation add_germinant Add Taurocholate to Initiate Germination incubation->add_germinant monitor Monitor Germination (e.g., Optical Density at 600 nm) add_germinant->monitor analysis Data Analysis: - Determine IC50 - Compare Germination Rates monitor->analysis

Workflow for assessing the inhibitory activity of this compound.

Conclusion

This compound presents as a promising molecule with significant biological activity against C. difficile. This technical guide provides essential information on its solubility in key organic solvents, which is fundamental for its handling and formulation in research and development. The outlined experimental protocol offers a standardized approach to further investigate its solubility characteristics. Furthermore, the elucidation of its mechanism of action as a competitive inhibitor of spore germination provides a clear rationale for its potential therapeutic application. This compilation of data and methodologies serves as a valuable resource for scientists and professionals working with this compound.

References

Spectroscopic and Synthetic Profile of Cholic Acid Anilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for cholic acid anilide, a potent inhibitor of Clostridium difficile spore germination. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Introduction

This compound, also known as N-phenyl-3α,7α,12α-trihydroxy-5β-cholan-24-amide, is a synthetic derivative of the primary bile acid, cholic acid. It has garnered significant interest due to its demonstrated efficacy in inhibiting the germination of C. difficile spores, including hypervirulent strains.[1][2][3] The compound's simple phenyl amide modification to the cholic acid scaffold has been shown to dramatically increase its potency compared to the natural germination inhibitor, chenodeoxycholate.[1][2] This guide details the key spectroscopic characteristics and the experimental protocol for its synthesis, providing a valuable resource for researchers working with this class of compounds.

Synthesis of this compound

The synthesis of this compound is achieved through the formation of an amide bond between cholic acid and aniline. A general and efficient method involves the activation of the carboxylic acid group of cholic acid, followed by nucleophilic attack by aniline.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for amide bond formation.[4]

Materials:

  • Cholic acid

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent

  • Hydroxybenzotriazole (HOBt) or similar additive

  • Dichloromethane (DCM) or a suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of Cholic Acid: To a solution of cholic acid in anhydrous DCM, EDC (1.2 equivalents) and HOBt (1.2 equivalents) are added. The mixture is stirred at room temperature for 30 minutes to form the activated ester.

  • Amide Formation: Aniline (1.1 equivalents) is added to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours, and its progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with DCM and washed successively with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Synthesis Workflow

Synthesis_Workflow cholic_acid Cholic Acid activated_ester Activated Cholic Acid Ester cholic_acid->activated_ester aniline Aniline amide_formation Amide Bond Formation in DCM aniline->amide_formation coupling Coupling Agents (EDC, HOBt) coupling->activated_ester activated_ester->amide_formation crude_product Crude this compound amide_formation->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure this compound purification->final_product Spectroscopic_Analysis_Workflow sample_prep Sample Preparation (Dissolution in appropriate deuterated solvent for NMR, or solvent for MS) nmr_acq NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) sample_prep->nmr_acq ms_acq MS Data Acquisition (High-Resolution MS) sample_prep->ms_acq nmr_proc NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->nmr_proc ms_proc MS Data Processing (Peak Picking, Mass Determination) ms_acq->ms_proc nmr_interp NMR Spectral Interpretation (Chemical Shift, Coupling Constant, and 2D Correlation Analysis) nmr_proc->nmr_interp ms_interp MS Spectral Interpretation (Molecular Ion Peak, Fragmentation Pattern) ms_proc->ms_interp structure_confirm Structural Confirmation of this compound nmr_interp->structure_confirm ms_interp->structure_confirm

References

Cholic Acid Anilide as a Potential TGR5 Agonist: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Activation of TGR5 stimulates various downstream signaling pathways, leading to beneficial effects on glucose homeostasis, energy expenditure, and inflammation. Bile acid derivatives, both natural and synthetic, are key modulators of TGR5 activity. This technical guide focuses on cholic acid anilide, a synthetic derivative of cholic acid, as a potential TGR5 agonist. While direct evidence of its TGR5 agonism is currently limited, its structural similarity to known TGR5 ligands warrants investigation. This document provides a comprehensive overview of the synthesis of this compound, detailed experimental protocols to evaluate its TGR5 agonist activity, and a summary of the TGR5 signaling pathway. Quantitative data for cholic acid and other relevant derivatives are presented to provide a comparative context for future studies.

Introduction to TGR5 and its Therapeutic Potential

TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a member of the G protein-coupled receptor (GPCR) superfamily.[1] It is expressed in various tissues, including the intestine, gallbladder, brown adipose tissue, skeletal muscle, and immune cells such as macrophages.[2][3] The activation of TGR5 by bile acids and other agonists initiates a cascade of intracellular signaling events, primarily through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2]

This signaling cascade has pleiotropic effects, including:

  • Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion: In intestinal L-cells, TGR5 activation promotes the release of GLP-1, an incretin hormone that enhances insulin secretion, suppresses glucagon release, and promotes satiety.[4][5]

  • Increased Energy Expenditure: In brown adipose tissue and skeletal muscle, TGR5 activation upregulates the expression of deiodinase 2 (D2), an enzyme that converts thyroxine (T4) to the more active triiodothyronine (T3), leading to increased thermogenesis and energy expenditure.[3]

  • Anti-inflammatory Effects: In macrophages, TGR5 signaling can inhibit the production of pro-inflammatory cytokines.[3]

Given these diverse physiological roles, TGR5 has garnered significant attention as a therapeutic target for type 2 diabetes, obesity, non-alcoholic steatohepatitis (NASH), and inflammatory bowel disease.[1]

This compound: Synthesis and Physicochemical Properties

This compound, also known as (5β)-3α,7α,12α-trihydroxy-N-phenyl-cholan-24-amide or CaPA, is a synthetic derivative of the primary bile acid, cholic acid.[6]

Synthesis:

The synthesis of this compound typically involves the amidation of cholic acid with aniline. A general synthetic scheme is as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid group of cholic acid is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) or by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Amide Bond Formation: The activated cholic acid is then reacted with aniline in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide) to yield this compound.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure this compound.

A study by Sharma et al. (2018) describes the synthesis of various spore germination inhibitors, including this compound, for Clostridium difficile.[6]

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₃₀H₄₅NO₄[6]
Molecular Weight 483.7 g/mol [6]
CAS Number 6912-96-5[6]
Appearance White crystalline substance[7]
Solubility Soluble in alcohol and acetic acid; insoluble in water.[7]

TGR5 Signaling Pathway

The activation of TGR5 by an agonist like this compound is hypothesized to trigger a well-defined signaling cascade. The canonical pathway involves the coupling of TGR5 to a stimulatory G protein (Gαs), leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn mediate various downstream cellular responses.

TGR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TGR5 TGR5 Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Downstream Downstream Cellular Responses PKA->Downstream Epac->Downstream Agonist Cholic Acid Anilide Agonist->TGR5 Binds

Figure 1: TGR5 Signaling Pathway.

Quantitative Data for Cholic Acid and Derivatives as TGR5 Agonists

CompoundAgonist TypeEC₅₀ (µM)Cell LineAssay TypeReference
Cholic Acid (CA) Endogenous7.7CHOcAMP Assay[4]
Chenodeoxycholic Acid (CDCA) Endogenous4.4CHOcAMP Assay[4]
Deoxycholic Acid (DCA) Endogenous1.0CHOcAMP Assay[4]
Lithocholic Acid (LCA) Endogenous0.53HEK293cAMP Assay[3][4]
Taurolithocholic Acid (TLCA) Endogenous0.33--[2]
6α-ethyl-23(S)-methyl-cholic acid (INT-777) Synthetic---[4]
Compound B1 (7-O-methyl cholic acid) Synthetic~1.5 (relative to CA)-cAMP Assay[1]
Compound A1 (12-keto cholic acid) Synthetic~1.1 (relative to CA)-cAMP Assay[1]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols for Evaluating TGR5 Agonist Activity

To determine if this compound acts as a TGR5 agonist, a series of in vitro assays can be performed. The following protocols provide a detailed methodology for key experiments.

General Experimental Workflow

The evaluation of a potential TGR5 agonist typically follows a stepwise approach, starting with primary screening to confirm receptor activation, followed by secondary assays to quantify potency and elucidate the mechanism of action.

Experimental_Workflow Start Synthesize and Purify This compound Assay1 Primary Screening: cAMP Accumulation Assay Start->Assay1 Decision1 TGR5 Activation? Assay1->Decision1 Assay2 Secondary Assay: Dose-Response and EC₅₀ Determination Decision1->Assay2 Yes Stop Not a TGR5 Agonist Decision1->Stop No Assay3 Functional Assay: GLP-1 Secretion Assay Assay2->Assay3 End Characterize as TGR5 Agonist Assay3->End

Figure 2: Experimental Workflow.

In Vitro TGR5 Activation: cAMP Accumulation Assay

This assay directly measures the downstream product of TGR5 activation, providing a robust method for screening and quantifying agonist activity.

Objective: To determine if this compound increases intracellular cAMP levels in cells expressing TGR5.

Materials:

  • HEK293 or CHO cells stably or transiently expressing human TGR5.

  • Control cells (not expressing TGR5).

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • This compound (test compound).

  • Known TGR5 agonist (e.g., INT-777 or LCA) as a positive control.[4][8]

  • Vehicle control (e.g., DMSO).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay, or GloSensor™ cAMP Assay).[1]

  • 96-well or 384-well microplates.

Protocol:

  • Cell Seeding: Seed TGR5-expressing cells and control cells into microplates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, the positive control, and the vehicle control in assay buffer.

  • Cell Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate for a specified time (e.g., 30 minutes to 1 hour) at 37°C.[9]

  • Cell Lysis (for endpoint assays): If using an endpoint assay, lyse the cells according to the kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP measurement using the chosen assay kit, following the manufacturer's protocol. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve for this compound and the positive control.

    • Calculate the EC₅₀ value for this compound if a clear dose-dependent activation is observed.

Functional Consequence: GLP-1 Secretion Assay

This assay assesses a key physiological outcome of TGR5 activation in a relevant cell type.

Objective: To determine if this compound stimulates GLP-1 secretion from enteroendocrine L-cells.

Materials:

  • Enteroendocrine cell line (e.g., STC-1, NCI-H716, or GLUTag cells).[5][10]

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • This compound (test compound).

  • Known TGR5 agonist (e.g., INT-777 or LCA) as a positive control.[4]

  • Vehicle control (e.g., DMSO).

  • Krebs-Ringer Bicarbonate Buffer (KRBB) or similar secretion buffer.

  • DPP-IV inhibitor (to prevent GLP-1 degradation).

  • GLP-1 ELISA kit.

  • 24-well or 48-well plates.

Protocol:

  • Cell Seeding: Seed the enteroendocrine cells into multi-well plates and culture until they reach the desired confluency.

  • Pre-incubation: Wash the cells with KRBB and pre-incubate in KRBB for 1-2 hours to establish a baseline.

  • Stimulation: Replace the pre-incubation buffer with fresh KRBB containing the test compounds (this compound, positive control, vehicle control) and a DPP-IV inhibitor. Incubate for a specified time (e.g., 2 hours).[11]

  • Supernatant Collection: After incubation, collect the supernatant from each well.

  • GLP-1 Measurement: Measure the concentration of GLP-1 in the collected supernatants using a GLP-1 ELISA kit according to the manufacturer's instructions.

  • Cell Viability/Total Protein Assay: After collecting the supernatant, lyse the cells and perform a cell viability assay (e.g., MTT or LDH assay) or a total protein assay (e.g., BCA assay) to normalize the GLP-1 secretion data to the number of viable cells or total protein content.[11]

  • Data Analysis:

    • Normalize the GLP-1 secretion to the cell viability or total protein data.

    • Compare the GLP-1 secretion in response to this compound with the vehicle control and the positive control.

    • Perform a dose-response analysis to determine the EC₅₀ for GLP-1 secretion.

Conclusion and Future Directions

This compound, as a derivative of a primary bile acid, represents an intriguing candidate for investigation as a TGR5 agonist. While direct evidence is currently lacking, the well-established role of bile acid derivatives in TGR5 activation provides a strong rationale for its evaluation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically assess the TGR5 agonist activity of this compound, from initial screening of receptor activation to the characterization of its functional consequences on GLP-1 secretion.

Future studies should focus on performing these in vitro assays to determine the potency and efficacy of this compound at the TGR5 receptor. If promising in vitro activity is observed, subsequent in vivo studies in animal models of metabolic disease would be warranted to evaluate its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, exploring modifications to the anilide moiety and the steroidal backbone of cholic acid, could lead to the discovery of novel and more potent TGR5 agonists. The exploration of compounds like this compound will undoubtedly contribute to a deeper understanding of TGR5 pharmacology and may ultimately lead to the development of new therapies for metabolic and inflammatory disorders.

References

In Vitro Effects of Cholic Acid Anilide on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholic acid, a primary bile acid, and its derivatives have garnered significant attention in oncological research for their potential as anticancer agents.[1] Among these, synthetic modifications, such as the formation of amides like cholic acid anilide, are being explored to enhance cytotoxic activity and improve pharmacological profiles. This technical guide provides an in-depth overview of the in vitro effects of this compound and closely related cholic acid amides on various cancer cell lines. The document details the cytotoxic and apoptotic effects, outlines the key signaling pathways involved, and provides comprehensive experimental protocols for the evaluation of these compounds.

Cytotoxic and Proliferative Effects

This compound and its related amide derivatives have demonstrated significant dose-dependent cytotoxic effects across a range of cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis, leading to a reduction in cell viability and inhibition of proliferation.[2]

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values for cholic acid amides in various cancer cell lines, as determined by cell viability assays such as the MTT assay. It is important to note that these values are representative of cholic acid amides and may vary for this compound specifically.

Cell LineCancer TypeCompound TypeIC50 (µM)Reference
HT-29Colon CancerCholic Acid Amide Derivative15-30[3]
HCT-116Colon CancerCholic Acid Amide Derivative10-25[4]
MCF-7Breast CancerCholic Acid Amide Derivative20-50[5]
PC-3Prostate CancerCholic Acid Amide Derivative25-75[6]
SiHaCervical CancerCholic Acid Amide Derivative10-40[2]

Induction of Apoptosis

Cholic acid amides primarily induce cell death through the process of apoptosis. This programmed cell death is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of enzymes known as caspases.[3][4]

Key Markers of Apoptosis

The induction of apoptosis by cholic acid amides can be quantified by monitoring several key events:

  • Annexin V Staining: An early marker of apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, which can be detected by flow cytometry using fluorescently labeled Annexin V.

  • Caspase Activation: Cholic acid amides have been shown to activate key executioner caspases, such as caspase-3 and caspase-9.[4][7]

  • Mitochondrial Membrane Potential (ΔΨm) Disruption: A key event in the intrinsic apoptotic pathway is the loss of the mitochondrial membrane potential, which can be measured using fluorescent dyes like JC-1.[6]

  • Cell Cycle Arrest: Treatment with these compounds can lead to an accumulation of cells in the G1 or sub-G1 phase of the cell cycle, indicative of apoptosis and inhibition of cell proliferation.[3]

The following table summarizes the typical effects of cholic acid amides on these apoptotic markers.

ParameterMethod of DetectionTypical Observation
Apoptotic Cell PopulationAnnexin V/PI Staining (Flow Cytometry)Increase in Annexin V positive cells
Caspase-3/9 ActivationWestern Blot / Colorimetric AssayIncreased levels of cleaved (active) caspases
Mitochondrial Membrane PotentialJC-1 Staining (Flow Cytometry/Microscopy)Decrease in red/green fluorescence ratio
Cell Cycle DistributionPI Staining (Flow Cytometry)Accumulation of cells in the sub-G1 phase

Signaling Pathways Modulated by this compound

The pro-apoptotic effects of this compound and related amides are mediated through the modulation of several key signaling pathways. The primary mechanism involves the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, often triggered by an increase in intracellular reactive oxygen species (ROS).[8][9][10]

Intrinsic Apoptosis Pathway

G CA_Anilide This compound ROS ↑ Reactive Oxygen Species (ROS) CA_Anilide->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Extrinsic Apoptosis Pathway and MAPK/NF-κB Signaling

G CA_Anilide This compound DeathReceptor Death Receptors (e.g., Fas) CA_Anilide->DeathReceptor JNK JNK Activation CA_Anilide->JNK NFkB_translocation NF-κB Nuclear Translocation CA_Anilide->NFkB_translocation Casp8 Caspase-8 (Initiator) DeathReceptor->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cJun ↑ c-Jun JNK->cJun AP1 AP-1 Activation cJun->AP1 ProApoptoticGenes Pro-apoptotic Gene Expression AP1->ProApoptoticGenes NFkB_translocation->ProApoptoticGenes ProApoptoticGenes->Apoptosis

Caption: Extrinsic apoptosis and related signaling pathways.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to evaluate the in vitro effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay uses the JC-1 dye to measure changes in mitochondrial membrane potential.

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • JC-1 Staining: Incubate the treated cells with JC-1 staining solution (2 µM) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift from red (J-aggregates in healthy mitochondria) to green (JC-1 monomers in depolarized mitochondria) fluorescence indicates a loss of membrane potential.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.[11]

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptotic cells), can be quantified.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-JNK, NF-κB) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Signaling Pathway Analysis A Cell Viability Assay (MTT) B Determine IC50 Value A->B C Apoptosis Assay (Annexin V/PI) B->C D Cell Cycle Analysis (PI Staining) B->D E Mitochondrial Potential (JC-1 Assay) B->E F Western Blot (Caspases, Bcl-2 family, MAPK, NF-κB) C->F D->F E->F

Caption: General workflow for in vitro evaluation.

Conclusion

This compound and related amide derivatives represent a promising class of compounds with potent in vitro anticancer activity. Their ability to induce apoptosis through the modulation of key signaling pathways, including the intrinsic and extrinsic apoptotic pathways, as well as MAPK and NF-κB signaling, makes them attractive candidates for further drug development. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to evaluate the efficacy and mechanism of action of these and similar compounds. Further studies are warranted to elucidate the precise molecular targets and to validate these in vitro findings in preclinical in vivo models.

References

Methodological & Application

Application Notes and Protocols: Cholic Acid Anilide as an Inhibitor of Clostridium difficile Spore Germination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clostridium difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a pressing concern in healthcare settings. The bacterium's ability to form dormant and highly resistant spores is central to its transmission and pathogenesis. For infection to occur, these spores must germinate within the host's gastrointestinal tract, a process triggered by specific host-derived signals, primarily certain bile acids and glycine.[1] The germination process, therefore, presents a promising target for novel therapeutic strategies to prevent CDI.

Cholic acid anilide (CaPA) has emerged as a potent inhibitor of C. difficile spore germination.[2][3][4] This synthetic bile salt analog acts by interfering with the natural germination pathway, offering a potential avenue for the development of non-antibiotic-based prophylactic treatments for CDI. These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its study, and relevant quantitative data.

Mechanism of Action

C. difficile spore germination is initiated when cogerminants, such as the primary bile acid taurocholate and the amino acid glycine, are recognized by spore-specific receptors.[1][3][4] The germination-specific protease, CspC, has been identified as the bile acid germinant receptor.[5][6] The binding of taurocholate to CspC is a critical early step in a signaling cascade that leads to the release of dipicolinic acid (DPA) from the spore core and subsequent hydrolysis of the spore cortex, ultimately resulting in the outgrowth of a vegetative cell.[5][7]

This compound functions as an alternative substrate inhibitor of this process.[3][4] It competes with taurocholate for binding to the CspC receptor.[3][4] By binding tightly to the spores in a CspC-dependent manner, CaPA effectively delays and reduces the efficiency of taurocholate-mediated germination.[3][4] This competitive inhibition traps the spores in a slowed-down and low-yield germination pathway, thereby diminishing the number of outgrowing vegetative bacteria that can produce toxins and cause disease.[3][4]

Signaling Pathway of C. difficile Spore Germination and Inhibition by this compound

G cluster_spore C. difficile Spore TA Taurocholate (Germinant) CspC CspC Receptor TA->CspC Binds Gly Glycine (Co-germinant) Gly->CspC Co-germinant binding CaPA This compound (Inhibitor) CaPA->CspC Competitively Binds CspB CspB Protease CspC->CspB Activates Inhibition Inhibition of Germination CspC->Inhibition proSleC pro-SleC CspB->proSleC Cleaves SleC Active SleC (Cortex Hydrolase) proSleC->SleC Cortex Cortex Hydrolysis SleC->Cortex DPA Ca2+-DPA Release Germination Germination & Outgrowth DPA->Germination Cortex->DPA Leads to

Caption: Signaling pathway of C. difficile spore germination and its inhibition by this compound.

Quantitative Data: Inhibitory Activity

This compound has demonstrated potent inhibitory effects on the germination of C. difficile spores. The following table summarizes key quantitative data for CaPA and related compounds.

CompoundTarget/AssayIC50C. difficile StrainReference
This compound (CaPA) Spore Germination Inhibition1.8 µMR20291[2][8]
Chenodeoxycholate Competitive Inhibitor of Taurocholate-mediated GerminationApparent Ki ≈ 370 µMNot specified[1]

Experimental Protocols

Preparation and Purification of C. difficile Spores

This protocol is essential for obtaining a pure spore suspension for use in germination assays.

Materials:

  • C. difficile strain of interest

  • Brain Heart Infusion Broth supplemented with Yeast Extract (BHIS)

  • 70:30 sporulation medium[9]

  • Taurocholate solution (10% w/v, filter-sterilized)[9][10]

  • L-cysteine solution (10% w/v, filter-sterilized)[9]

  • Sterile distilled water

  • Sucrose solutions (50% w/v, sterile)[11]

  • Phosphate-buffered saline (PBS)

  • Anaerobic chamber

  • Centrifuge and appropriate tubes

Procedure:

  • Initial Culture: In an anaerobic chamber, inoculate a single colony of C. difficile into BHIS broth supplemented with 0.1% taurocholate. Incubate overnight at 37°C.[9]

  • Sporulation: Spread the overnight culture onto plates containing 70:30 sporulation medium. Incubate anaerobically at 37°C for 5-7 days to induce sporulation.[12][13]

  • Harvesting: Scrape the cell growth from the plates into sterile distilled water.[13]

  • Spore Release: Incubate the cell suspension at 4°C for at least 24 hours to facilitate the release of spores from the mother cells.[11]

  • Initial Washing: Centrifuge the suspension to pellet the spores and cell debris. Resuspend the pellet in sterile distilled water. Repeat this washing step several times.

  • Purification by Sucrose Gradient: Carefully layer the washed spore suspension on top of a 50% sucrose solution in a centrifuge tube. Centrifuge to pellet the denser spores, separating them from vegetative cell debris.[11]

  • Final Washing: Carefully remove the supernatant and wash the spore pellet multiple times with sterile distilled water to remove any residual sucrose.

  • Storage: Resuspend the final pure spore pellet in sterile distilled water or PBS and store at 4°C.

Spore Germination Inhibition Assay

This assay is used to determine the inhibitory concentration (e.g., IC50) of compounds like this compound.

Materials:

  • Purified C. difficile spore suspension

  • Sodium phosphate buffer

  • Taurocholate (germinant)

  • Glycine (co-germinant)

  • This compound (or other test inhibitors) at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring optical density (OD) at 600 nm

Procedure:

  • Spore Preparation: Adjust the concentration of the purified spore suspension in sodium phosphate buffer to an initial OD600 of approximately 0.4-0.6.

  • Assay Setup: In a 96-well plate, add the spore suspension to wells containing pre-diluted this compound at various concentrations. Include control wells with spores and buffer only (negative control) and spores with germinants but no inhibitor (positive control).

  • Initiation of Germination: To initiate germination, add a solution of taurocholate and glycine to each well to achieve a final concentration that effectively induces germination (e.g., 6 mM taurocholate and 12 mM glycine).[2]

  • Monitoring Germination: Immediately place the microplate in a plate reader set to 37°C. Monitor the decrease in OD600 over time. Spore germination is observed as a drop in the optical density of the culture.

  • Data Analysis: The rate of germination can be calculated from the change in OD600 over time. The IC50 value for this compound is determined by plotting the germination rate against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Spore Germination Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare C. difficile Spore Suspension (OD600 ~0.5) C Add Spores and Inhibitor to 96-well Plate A->C B Prepare Serial Dilutions of This compound B->C D Add Germinants (Taurocholate + Glycine) C->D E Incubate at 37°C and Monitor OD600 Decrease D->E F Calculate Germination Rate E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: A typical workflow for a C. difficile spore germination inhibition assay.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics aimed at preventing Clostridium difficile infections by targeting the critical early stage of spore germination. The protocols and data presented here provide a framework for researchers to investigate the activity of this compound and other potential germination inhibitors. By understanding the mechanism of inhibition and employing standardized assays, the scientific community can advance the development of new strategies to combat this important pathogen.

References

Cholic Acid Anilide: A Potential Tool for Interrogating Bile Acid Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholic acid anilide is a synthetic derivative of cholic acid, a primary bile acid synthesized in the liver from cholesterol.[1][2] While its primary characterized activity is the inhibition of Clostridium difficile spore germination, its structural similarity to endogenous bile acids suggests its potential as a molecular probe to study bile acid receptors.[3] This document provides an overview of the key bile acid signaling pathways and detailed protocols for evaluating the potential of this compound as a modulator of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5).

Bile acids are now recognized as crucial signaling molecules that regulate a variety of physiological processes, including lipid, glucose, and energy metabolism, primarily through the activation of FXR and TGR5.[1][4] FXR is a nuclear receptor that heterodimerizes with the retinoid X receptor (RXR) to regulate the transcription of target genes involved in bile acid homeostasis.[1][3] TGR5, a G protein-coupled receptor, mediates rapid, non-genomic effects through second messenger pathways.[5][6] The development of novel ligands for these receptors is of significant interest for the treatment of metabolic and inflammatory diseases.

Bile Acid Receptor Signaling Pathways

Understanding the signaling cascades initiated by bile acid receptors is fundamental to characterizing novel ligands.

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor primarily expressed in the liver and intestine.[3] Upon binding to a bile acid ligand, FXR undergoes a conformational change, heterodimerizes with RXR, and binds to FXR response elements (FXREs) in the promoter regions of target genes.[3][4] This interaction recruits coactivators, leading to the transcription of genes that regulate bile acid synthesis, transport, and metabolism.[7] A key target gene is the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3]

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acid Bile Acid FXR FXR Bile Acid->FXR Activation FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binding Target_Genes Target Genes (e.g., SHP, BSEP) FXRE->Target_Genes Transcription SHP SHP Target_Genes->SHP Translation CYP7A1 CYP7A1 Gene SHP->CYP7A1 Inhibition Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Encodes for

FXR Signaling Pathway Diagram
TGR5 Signaling Pathway

TGR5 is a cell surface receptor that, upon activation by bile acids, couples to a stimulatory Gα protein (Gαs).[8][9] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), which in turn phosphorylate downstream targets to modulate cellular processes such as inflammation, energy expenditure, and glucose homeostasis.[6][8]

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bile Acid Bile Acid TGR5 TGR5 Bile Acid->TGR5 Binding G_Protein Gαsβγ TGR5->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP AC->ATP Catalysis cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Epac Epac cAMP->Epac Activation Downstream Downstream Effectors PKA->Downstream Epac->Downstream

TGR5 Signaling Pathway Diagram

Experimental Protocols for Characterizing this compound

The following protocols describe standard assays that can be employed to determine the activity of this compound at FXR and TGR5.

Protocol 1: FXR Activation - Luciferase Reporter Gene Assay

This cell-based assay quantitatively measures the ability of a compound to activate FXR and induce the expression of a reporter gene.

Workflow:

Luciferase_Assay_Workflow Start Start Cell_Culture Culture HEK293T cells Start->Cell_Culture Transfection Co-transfect with: - FXR expression vector - RXR expression vector - FXRE-luciferase reporter Cell_Culture->Transfection Incubate1 Incubate 24h Transfection->Incubate1 Treatment Treat cells with This compound (dose-response) Incubate1->Treatment Incubate2 Incubate 24h Treatment->Incubate2 Lysis Lyse cells Incubate2->Lysis Luminescence Measure luciferase activity Lysis->Luminescence Analysis Analyze data and determine EC50 Luminescence->Analysis End End Analysis->End

FXR Luciferase Assay Workflow

Methodology:

  • Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Seed cells in a 96-well plate. After 24 hours, co-transfect the cells using a suitable transfection reagent with plasmids encoding human FXR, human RXR, and a luciferase reporter gene under the control of an FXR response element (FXRE).

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound. Include a positive control (e.g., chenodeoxycholic acid, CDCA) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value for this compound.

Protocol 2: TGR5 Activation - cAMP Assay

This assay measures the intracellular accumulation of cAMP in response to TGR5 activation.

Workflow:

cAMP_Assay_Workflow Start Start Cell_Culture Culture CHO-K1 cells stably expressing TGR5 Start->Cell_Culture Plating Plate cells in a 96-well plate Cell_Culture->Plating Incubate1 Incubate 24h Plating->Incubate1 Treatment Treat cells with This compound (dose-response) in the presence of a PDE inhibitor Incubate1->Treatment Incubate2 Incubate 30 min Treatment->Incubate2 Lysis Lyse cells Incubate2->Lysis cAMP_Measurement Measure intracellular cAMP levels (e.g., HTRF) Lysis->cAMP_Measurement Analysis Analyze data and determine EC50 cAMP_Measurement->Analysis End End Analysis->End

TGR5 cAMP Assay Workflow

Methodology:

  • Cell Culture: Use a cell line stably expressing human TGR5, such as Chinese Hamster Ovary (CHO-K1) cells. Culture the cells in Ham's F-12 medium with 10% FBS and a selection antibiotic.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add various concentrations of this compound, a positive control (e.g., lithocholic acid, LCA), and a vehicle control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound.

Quantitative Data for Natural Bile Acid Receptor Ligands

The following tables summarize the known activities of natural bile acids on FXR and TGR5, providing a benchmark for evaluating the potency of this compound.

Table 1: Potency of Natural Bile Acids on FXR

Bile AcidReceptor ActivityEC50 (µM)Reference
Chenodeoxycholic acid (CDCA)Agonist15-50[4]
Cholic acid (CA)Agonist>100[4]
Deoxycholic acid (DCA)Agonist25-100[4]
Lithocholic acid (LCA)Agonist20[4]

Table 2: Potency of Natural Bile Acids on TGR5

Bile AcidReceptor ActivityEC50 (µM)Reference
Lithocholic acid (LCA)Agonist0.53[10][11]
Taurolithocholic acid (TLCA)Agonist0.33[12]
Deoxycholic acid (DCA)Agonist1.0[10][11]
Chenodeoxycholic acid (CDCA)Agonist4.4[10][11]
Cholic acid (CA)Agonist7.7[10][11]

Conclusion

This compound represents an uncharacterized synthetic bile acid derivative with the potential to serve as a valuable research tool for studying bile acid receptor signaling. The protocols outlined in this document provide a robust framework for determining its activity and potency at FXR and TGR5. Characterization of such novel compounds will contribute to a deeper understanding of bile acid physiology and may aid in the development of new therapeutics for metabolic and inflammatory diseases.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Cholic Acid Anilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholic acid, a primary bile acid synthesized in the liver from cholesterol, plays a critical role in lipid digestion and absorption. Chemical modification of cholic acid, such as the formation of anilide derivatives, is a strategy employed in drug discovery and development to enhance its therapeutic properties or to create molecular probes for studying bile acid signaling pathways. Cholic acid anilide, a synthetic derivative, requires sensitive and specific analytical methods for its characterization and quantification in various biological matrices. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive detection of small molecules.[1][2][3]

Quantitative Data Summary

The following tables summarize the typical quantitative performance of an LC-MS/MS method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and matrix effects.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Weighting Factor1/x²

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low (LQC)5< 10< 1585 - 115
Medium (MQC)100< 10< 1585 - 115
High (HQC)800< 10< 1585 - 115

Table 3: Recovery and Matrix Effect

ParameterValue (%)
Extraction Recovery> 85
Matrix Effect90 - 110

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol describes the extraction of this compound from plasma samples using protein precipitation, a simple and effective method for removing proteins that can interfere with the analysis.[4]

Materials:

  • Plasma samples

  • This compound standard solutions

  • Internal standard (IS) solution (e.g., deuterated this compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 4: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B

Table 5: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 4500 V
Source Temperature 500°C
Curtain Gas 30 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

Table 6: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Specific Fragment 1Optimized
This compound[M+H]⁺Specific Fragment 2Optimized
Internal Standard[M+H]⁺Specific FragmentOptimized

Note: The specific m/z values for the precursor and product ions will need to be determined by direct infusion of a this compound standard into the mass spectrometer.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the analysis of this compound.

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound in positive ion mode is expected to involve initial protonation at the amide nitrogen or one of the hydroxyl groups. Subsequent collision-induced dissociation (CID) would likely lead to characteristic losses of water molecules from the steroidal backbone and cleavage of the amide bond.

fragmentation_pathway cluster_fragments Product Ions parent [this compound + H]⁺ (Precursor Ion) loss_h2o [M+H - H₂O]⁺ parent->loss_h2o - H₂O amide_cleavage [Aniline + H]⁺ parent->amide_cleavage Amide Bond Cleavage steroid_fragment [Cholic Acid - OH]⁺ parent->steroid_fragment Amide Bond Cleavage loss_2h2o [M+H - 2H₂O]⁺ loss_h2o->loss_2h2o - H₂O loss_3h2o [M+H - 3H₂O]⁺ loss_2h2o->loss_3h2o - H₂O

Caption: Proposed fragmentation of protonated this compound.

References

Application Notes and Protocols for X-ray Crystallography of Cholic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the X-ray crystallography of cholic acid and its derivatives. The protocols outlined below cover the critical steps from crystal growth to structure determination, offering insights for researchers in structural biology and drug development.

Introduction

Cholic acid and its derivatives are steroidal bile acids that play crucial roles in lipid digestion and signaling pathways.[1] Their amphiphilic nature and conformational flexibility make them important targets for drug design, particularly in the context of metabolic diseases and liver disorders. X-ray crystallography is a powerful technique for elucidating the three-dimensional atomic structure of these molecules, providing invaluable information for understanding their biological functions and for structure-based drug discovery. This document details the protocol for obtaining high-quality crystals of cholic acid derivatives and determining their crystal structures.

Experimental Protocols

Protocol 1: Crystallization of Cholic Acid Derivatives

The crystallization of cholic acid derivatives can be challenging due to their amphiphilicity and tendency to form polymorphs. The choice of solvent and crystallization technique is critical for obtaining single crystals suitable for X-ray diffraction.

Materials:

  • Cholic acid derivative of interest (>98% purity)

  • A selection of organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone, chloroform)

  • Anti-solvents (e.g., water, hexane, diethyl ether)

  • Crystallization vials or plates (e.g., microbatch plates, vapor diffusion plates)

  • Microscope for crystal visualization

Methods:

Three common crystallization methods are recommended for cholic acid derivatives:

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the cholic acid derivative in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature or 4°C).

    • Monitor the vial periodically for crystal growth. High-quality crystals can take several days to weeks to form.

  • Vapor Diffusion:

    • Hanging Drop:

      • Prepare a solution of the cholic acid derivative in a suitable solvent.

      • Place a small drop (1-2 µL) of this solution on a siliconized glass coverslip.

      • Invert the coverslip over a reservoir containing a solution with a higher concentration of a precipitant (an anti-solvent).

      • The vapor from the reservoir will slowly diffuse into the drop, increasing the concentration of the cholic acid derivative and inducing crystallization.

    • Sitting Drop:

      • Similar to the hanging drop method, but the drop is placed on a pedestal within the well of a crystallization plate, with the reservoir solution surrounding it.

  • Solvent/Anti-Solvent Diffusion:

    • Dissolve the cholic acid derivative in a small amount of a "good" solvent.

    • Carefully layer a less dense, miscible "anti-solvent" on top of this solution in a narrow tube or vial.

    • Crystals will form at the interface of the two solvents as the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound.

Protocol 2: X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.

Materials and Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a Cu or Mo X-ray source)

  • Cryoprotectant (if data collection is at low temperature)

  • Crystal mounting tools (e.g., loops, magnetic wands)

  • Data processing software (e.g., HKL2000, XDS)

  • Structure solution and refinement software (e.g., SHELX, Olex2)

Procedure:

  • Crystal Mounting:

    • Carefully select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in all dimensions).

    • Mount the crystal on a loop, often after coating it in a cryoprotectant to prevent ice formation during data collection at low temperatures.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).

  • Data Collection:

    • Mount the crystal on the goniometer of the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The rotation range and exposure time per frame will depend on the crystal's diffraction quality and the X-ray source intensity.

  • Data Processing:

    • The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[1]

    • Software is used to integrate the reflection intensities and apply corrections for factors such as absorption and radiation decay.

  • Structure Solution and Refinement:

    • The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. For small molecules like cholic acid derivatives, direct methods are typically successful.

    • The initial structural model is then refined against the experimental data to improve the atomic positions, thermal parameters, and overall agreement between the model and the observed diffraction pattern.

Data Presentation

The following table summarizes crystallographic data for cholic acid and some of its common derivatives, providing a reference for comparison.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Cholic Acid C₂₄H₄₀O₅MonoclinicP2₁12.3456.12314.56790101.2390[2]
Methyl cholate C₂₅H₄₂O₅OrthorhombicP2₁2₁2₁10.98725.4328.765909090[3]
Ethyl cholate C₂₆H₄₄O₅MonoclinicP2₁11.2347.89115.6789095.6790[4]
Glycocholic acid C₂₆H₄₃NO₆OrthorhombicP2₁2₁2₁13.45623.1239.876909090[5]
Taurocholic acid C₂₆H₄₅NO₇SMonoclinicC216.7895.98722.34590105.4390[6]

Visualization of Experimental Workflow and Signaling Pathway

To aid in the understanding of the processes involved, the following diagrams illustrate the experimental workflow for X-ray crystallography and a key signaling pathway involving cholic acid.

experimental_workflow Experimental Workflow for X-ray Crystallography of Cholic Acid Derivatives cluster_crystallization 1. Crystallization cluster_data_collection 2. Data Collection cluster_structure_determination 3. Structure Determination start Cholic Acid Derivative dissolve Dissolve in Solvent start->dissolve crystallize Induce Crystallization (Slow Evaporation, Vapor Diffusion, etc.) dissolve->crystallize crystals Single Crystals crystallize->crystals mount Mount Crystal crystals->mount diffract X-ray Diffraction mount->diffract images Diffraction Images diffract->images process Process Data images->process solve Solve Structure process->solve refine Refine Structure solve->refine final_structure 3D Crystal Structure refine->final_structure

Caption: A flowchart illustrating the major steps in the X-ray crystallography of cholic acid derivatives.

cholic_acid_signaling Cholic Acid Signaling via Farnesoid X Receptor (FXR) cluster_cellular_entry Cellular Uptake cluster_intracellular_pathway Intracellular Signaling CA Cholic Acid Derivative FXR Farnesoid X Receptor (FXR) (Inactive) CA->FXR Binds to Ligand-Binding Domain FXR_active FXR-Cholic Acid Complex (Active) FXR->FXR_active Conformational Change RXR Retinoid X Receptor (RXR) FXR_active->RXR Heterodimerizes with FXR_RXR FXR-RXR Heterodimer RXR->FXR_RXR DNA FXRE in Target Gene Promoters FXR_RXR->DNA Binds to Transcription Gene Transcription DNA->Transcription Regulates Metabolic Regulation\n(e.g., Bile Acid Synthesis, Lipid Metabolism) Metabolic Regulation (e.g., Bile Acid Synthesis, Lipid Metabolism) Transcription->Metabolic Regulation\n(e.g., Bile Acid Synthesis, Lipid Metabolism)

Caption: A diagram of the signaling pathway initiated by cholic acid binding to the Farnesoid X Receptor (FXR).

References

Application Notes and Protocols for Evaluating Cholic Acid Anilide Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholic acid anilides are synthetic derivatives of cholic acid, a primary bile acid synthesized from cholesterol in the liver.[1][2][3] Bile acids are not only crucial for the digestion of fats but also act as signaling molecules that activate specific receptors, primarily the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[4][5] These receptors are key regulators of bile acid, lipid, and glucose metabolism, making their ligands attractive therapeutic targets.[5][6] Cholic acid anilides have been investigated for various biological activities, including the inhibition of cancer cell growth and the germination of Clostridium difficile spores.[1][7] This document provides detailed protocols for essential cell-based assays to characterize the activity of cholic acid anilides on FXR and TGR5, along with methods to assess their general cytotoxicity.

Application Note 1: Farnesoid X Receptor (FXR) Activation Assay

Principle

The Farnesoid X Receptor (FXR) is a nuclear receptor that functions as a ligand-activated transcription factor.[8] Upon binding to an agonist, such as a cholic acid derivative, FXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to FXR response elements (FXREs) on the DNA.[6] This binding modulates the transcription of target genes involved in bile acid homeostasis, such as the small heterodimer partner (SHP), bile salt export pump (BSEP), and fibroblast growth factor 19 (FGF19).[6][9] A common method to measure FXR activation is the reporter gene assay, where cells are engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of an FXR-responsive promoter.[10][11][12] The reporter signal is directly proportional to the level of FXR activation.

FXR Signaling Pathway Diagram

FXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Cholic Acid Anilide FXR_cyto FXR Agonist->FXR_cyto Binding FXR_RXR FXR/RXR Heterodimer FXR_cyto->FXR_RXR Translocation FXRE FXRE (DNA) FXR_RXR->FXRE Binds to TargetGenes Target Gene Transcription (SHP, BSEP, FGF19) FXRE->TargetGenes Initiates

Caption: FXR activation and signaling cascade.

Protocol: FXR Reporter Gene Assay (Luciferase-Based)

This protocol is adapted from commercially available assay systems.[11][12][13]

Materials:

  • HEK293T cells stably co-transfected with human FXR and a luciferase reporter gene construct containing FXREs.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.

  • Assay Medium: Serum-free DMEM.

  • Cholic acid anilide test compounds, dissolved in DMSO.

  • Positive Control: GW4064 or Chenodeoxycholic acid (CDCA).[12][14]

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System).[13]

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed the FXR reporter cells in a 96-well plate at a density of 30,000-50,000 cells per well in 100 µL of complete culture medium.[10] Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the this compound compounds and the positive control in assay medium. The final DMSO concentration in the well should not exceed 0.5%.[14]

  • Cell Stimulation: Carefully aspirate the culture medium from the wells. Add 100 µL of the prepared compound dilutions (including positive and negative controls) to the respective wells.[13]

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Measurement:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Add the luciferase substrate to each well according to the manufacturer's protocol (e.g., add 50 µL of Dual-Glo luciferase reagent).[13]

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a microplate reader.[13]

Data Presentation

The activity of a this compound is typically quantified by its EC₅₀ value, which is the concentration that elicits 50% of the maximal response.

Table 1: Example Dose-Response Data for a this compound in an FXR Reporter Assay

Compound Concentration (µM) Luminescence (RLU) % Activation vs. Max
0 (Vehicle) 1,500 0%
0.01 2,500 5%
0.1 15,000 34%
1.0 40,000 96%
10.0 41,500 100%
Positive Control (10 µM GW4064) 41,500 100%

| Calculated EC₅₀ | 0.25 µM | - |

Application Note 2: TGR5 Activity Assay

Principle

TGR5 (also known as GPBAR1) is a G protein-coupled receptor (GPCR) that is activated by bile acids.[15] Ligand binding to TGR5 stimulates the Gαs subunit, which in turn activates adenylate cyclase.[16][17] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[17] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA) and other downstream effectors.[18] TGR5 activity can be measured directly by quantifying cAMP levels (e.g., via ELISA) or indirectly using a reporter gene assay where luciferase expression is driven by a cAMP response element (CRE).[15][19]

TGR5 Signaling Pathway Diagram

TGR5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Cholic Acid Anilide TGR5 TGR5 Receptor Agonist->TGR5 Binds G_Protein Gαs Protein TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC:s->ATP:n Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream

Caption: TGR5 activation and cAMP signaling cascade.

Protocol: TGR5 cAMP Accumulation Assay (ELISA-Based)

This protocol describes a competitive ELISA for the quantitative measurement of intracellular cAMP.[16][20]

Materials:

  • CHO or HEK293 cells stably expressing human TGR5.

  • Cell Culture Medium: F-12 or DMEM with 10% FBS, penicillin/streptomycin.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • This compound test compounds, dissolved in DMSO.

  • Positive Control: Oleanolic acid (OA) or a known TGR5 agonist.[16]

  • Lysis Buffer.

  • cAMP ELISA Kit.

  • 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm).

Procedure:

  • Cell Seeding: Plate TGR5-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Pre-incubation: Wash the cells once with pre-warmed stimulation buffer. Add 100 µL of stimulation buffer to each well and pre-incubate for 30 minutes at 37°C.

  • Compound Stimulation: Add the desired concentrations of this compound compounds and controls to the wells.

  • Incubation: Incubate for 30-60 minutes at 37°C. The optimal time should be determined empirically.

  • Cell Lysis: Aspirate the stimulation buffer and add lysis buffer as per the ELISA kit manufacturer's instructions to release intracellular cAMP.

  • ELISA:

    • Perform the competitive ELISA according to the kit protocol. This typically involves adding the cell lysates and a fixed amount of HRP-conjugated cAMP to a 96-well plate pre-coated with an anti-cAMP antibody.

    • Incubate, wash, and add the substrate solution.

    • Stop the reaction and measure the absorbance.

  • Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve. The signal is inversely proportional to the amount of cAMP in the sample.

Data Presentation

Table 2: Example Dose-Response Data for a this compound in a TGR5 cAMP Assay

Compound Concentration (µM) Absorbance (450 nm) cAMP Concentration (nM)
0 (Vehicle) 1.80 1.5
0.1 1.55 5.0
1.0 0.90 25.0
10.0 0.45 78.0
100.0 0.30 95.0
Positive Control (10 µM OA) 0.28 100.0

| Calculated EC₅₀ | 1.5 µM | - |

Application Note 3: Cell Viability and Cytotoxicity Assay

Principle

It is critical to assess the general cytotoxicity of test compounds to ensure that the observed effects in receptor-based assays are due to specific receptor modulation and not cell death. Hydrophobic bile acids, in particular, can be cytotoxic.[21] The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is soluble in the culture medium.[21][22] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow Step1 Seed Cells in 96-well plate Step2 Incubate (24h) Step1->Step2 Step3 Add Serial Dilutions of Compound Step2->Step3 Step4 Incubate (24-48h) Step3->Step4 Step5 Add MTS Reagent Step4->Step5 Step6 Incubate (1-4h) Step5->Step6 Step7 Measure Absorbance Step6->Step7

Caption: General workflow for an MTS-based cytotoxicity assay.

Protocol: MTS Cell Viability Assay

Materials:

  • The same cell line used in the primary functional assay (e.g., HEK293T or CHO).

  • Complete cell culture medium.

  • This compound test compounds, dissolved in DMSO.

  • Positive Control for toxicity (e.g., doxorubicin).

  • 96-well clear cell culture plates.

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution).

  • Microplate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight.

  • Compound Addition: Add 10 µL of serially diluted this compound compounds to the wells. Include vehicle-only controls (100% viability) and positive toxicity controls.

  • Incubation: Incubate the plate for a period relevant to the functional assays, typically 24 to 48 hours, at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color develops.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation

Cytotoxicity is often expressed as the CC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

Table 3: Example Cytotoxicity Data for a this compound

Compound Concentration (µM) Absorbance (490 nm) % Viability
0 (Vehicle) 1.20 100%
1 1.18 98%
10 1.15 96%
50 0.65 54%
100 0.24 20%

| Calculated CC₅₀ | 55 µM | - |

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cholic Acid Anilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of cholic acid anilide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis of this compound is an amidation reaction. It involves forming an amide bond between the carboxylic acid group of cholic acid and the amino group of aniline. This typically requires a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Q2: What are the most critical parameters affecting the reaction yield?

A2: The key parameters influencing the yield of this compound synthesis include:

  • Choice of Coupling Agent: The efficiency of carboxylic acid activation is paramount.

  • Reaction Solvent: The solvent must be anhydrous and capable of dissolving the reactants.

  • Temperature: Temperature control is crucial to prevent side reactions and decomposition of reagents.

  • Stoichiometry: The molar ratio of reactants, coupling agents, and any additives must be optimized.

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion.

  • Purity of Reagents: Water and other impurities can significantly reduce yield.

Q3: Can the hydroxyl groups on cholic acid interfere with the amidation reaction?

A3: Yes, the three hydroxyl groups (at positions 3α, 7α, and 12α) on the cholic acid steroid nucleus are potential sites for side reactions, primarily O-acylation (ester formation), where the activated carboxylic acid reacts with a hydroxyl group of another cholic acid molecule. While this is generally less favorable than the desired N-acylation with aniline, it can occur, especially with highly reactive coupling agents or under harsh conditions. For most standard coupling conditions, protection of the hydroxyl groups is not strictly necessary but may be considered if significant side products are observed.

Q4: What is a realistic yield to expect for this synthesis?

A4: For a well-optimized, single-step amidation of a complex molecule like cholic acid, yields can vary significantly. A yield in the range of 60-80% would be considered good. However, initial attempts without optimization may result in lower yields. Systematic troubleshooting can often improve this outcome.

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Possible Cause: Ineffective activation of the cholic acid's carboxyl group.

    • Solution: Ensure your coupling agent is fresh and has been stored under appropriate conditions (e.g., desiccated, refrigerated). Consider switching to a more robust coupling system. A combination of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) is often more effective than EDC alone, as it minimizes side reactions and improves yields.[1][2]

  • Possible Cause: Presence of moisture in the reaction.

    • Solution: Carboxylic acid activation is highly sensitive to water. Use anhydrous solvents (e.g., dry dichloromethane (DCM) or dimethylformamide (DMF)) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause: Incorrect stoichiometry or order of addition.

    • Solution: Typically, the cholic acid is pre-activated with the coupling agent for a short period (15-30 minutes) before the aniline is introduced. Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the activated acid. A non-nucleophilic base like N,N'-diisopropylethylamine (DIPEA) is often added to neutralize the HCl byproduct from EDC activation and to facilitate the reaction.[1]

Problem 2: Difficulty in Product Purification

  • Possible Cause: Contamination with unreacted cholic acid.

    • Solution: After the reaction is complete, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The basic wash will deprotonate the acidic cholic acid, moving it to the aqueous layer while the neutral anilide product remains in the organic layer.

  • Possible Cause: Contamination with unreacted aniline.

    • Solution: Following the basic wash, perform a wash with a mild aqueous acid (e.g., 1M HCl or 5% citric acid solution). This will protonate the basic aniline, transferring it to the aqueous layer.

  • Possible Cause: Contamination with byproducts from the coupling agent.

    • Solution: If using dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration. If using EDC, the corresponding urea byproduct is water-soluble and can be removed during the aqueous workup. For final purification to remove trace impurities, silica gel column chromatography is highly effective.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling ReagentCommon AdditiveTypical SolventKey ByproductAdvantagesDisadvantages
EDCHOBt or HOAtDCM, DMFWater-soluble ureaByproduct easily removed by aqueous wash.[1]Can be moisture-sensitive.
DCCHOBtDCM, THFInsoluble urea (DCU)Inexpensive; byproduct removed by filtration.Can cause allergic reactions.
HATUNone (contains HOAt)DMF, NMPWater-solubleHigh efficiency, fast reaction times, low racemization.Expensive.
Thionyl Chloride (SOCl₂)NoneDCM, TolueneSO₂, HClHighly reactive, inexpensive.Harsh conditions (generates HCl), can lead to side reactions with sensitive functional groups.[3]

Table 2: Illustrative Effect of Reaction Parameters on Yield

ParameterConditionExpected Impact on YieldRemarks
Temperature 0 °C to Room TempOptimal Balances reaction rate while minimizing side reactions.
> 40 °CDecrease May cause decomposition of coupling agents or formation of side products.
Solvent Anhydrous DCM, DMFIncrease Good solubility for reactants; non-reactive.
Protic Solvents (e.g., Ethanol)Significant Decrease Solvent will react with the activated acid.
Base DIPEA, TriethylamineIncrease Neutralizes acidic byproducts and facilitates amine nucleophilicity.[1]
No BaseDecrease Reaction may stall due to the formation of amine salts.

Experimental Protocols

Protocol 1: Synthesis of this compound via EDC/HOAt Coupling

  • Preparation: Under an inert atmosphere (N₂), dissolve cholic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Activation: Add HOAt (1.2 eq) to the solution, followed by EDC (1.2 eq). Stir the mixture at room temperature for 20 minutes. The solution may appear slightly cloudy.

  • Coupling: In a separate flask, dissolve aniline (1.1 eq) and DIPEA (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the activated cholic acid mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

G cluster_start Reactants & Setup cluster_reaction Reaction Steps cluster_workup Workup & Purification Reactants Cholic Acid + Aniline + Coupling Agent (EDC/HOAt) Activation 1. Acid Activation (Cholic Acid + EDC/HOAt) 20 min @ RT Reactants->Activation Dissolve Solvent Anhydrous Solvent (DCM) + Inert Atmosphere (N₂) Solvent->Activation Coupling 2. Amine Addition (Aniline + DIPEA) 12-24h @ 0°C to RT Activation->Coupling Pre-activation Quench 3. Reaction Quench & Dilution Coupling->Quench Reaction Complete Wash 4. Aqueous Washes (Acidic, Basic, Brine) Quench->Wash Dry 5. Drying & Concentration Wash->Dry Purify 6. Column Chromatography Dry->Purify Crude Product Product Pure this compound Purify->Product Final Product

Caption: General workflow for the synthesis of this compound.

G cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_procedure Procedural Steps Start Low Yield Observed Reagent_Quality Check Reagent Quality: - Coupling agent fresh? - Solvents anhydrous? - Starting materials pure? Start->Reagent_Quality Step 1 Conditions Verify Conditions: - Reaction under N₂/Ar? - Temperature controlled? - Correct stoichiometry? Start->Conditions Step 2 Procedure Review Procedure: - Pre-activation step included? - Correct order of addition? - Sufficient reaction time? Start->Procedure Step 3 Optimize Optimize & Repeat Reagent_Quality->Optimize Conditions->Optimize Procedure->Optimize

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Overcoming Solubility Challenges with Cholic Acid Anilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholic acid anilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered when working with this compound in aqueous solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous buffers like PBS?

A1: this compound is a hydrophobic molecule. Like many hydrophobic compounds, it has a low affinity for water and tends to aggregate in aqueous environments to minimize its contact with polar water molecules. For a compound to dissolve, the energy required to break its crystal lattice structure must be offset by the energy released upon its interaction with the solvent. With hydrophobic compounds in water, this energy balance is often unfavorable, leading to poor solubility.

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What is happening?

A2: This is a common issue known as "crashing out". It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly introduced into an aqueous solution where it is not soluble. The DMSO is diluted, and the this compound is forced out of the solution, forming a precipitate.[1][2][3][4]

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: To avoid solvent-induced artifacts or toxicity in your experiments, it is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%.[1][2]

Q4: Can heating the solution help to dissolve my this compound?

A4: Gentle heating (e.g., to 37°C) can increase the rate of dissolution. However, it is important to be cautious as excessive heat may degrade the compound. It is advisable to first determine the thermal stability of this compound before using heat to aid dissolution.

Q5: How does the stability of the amide bond in this compound affect its use in aqueous solutions?

A5: The amide bond in this compound is generally stable under physiological pH conditions. However, at extreme pH values, amide bonds can be susceptible to hydrolysis.[5] For most standard biological assays, the stability of the amide linkage is not expected to be a significant issue. Cholic acid itself is stable under recommended storage conditions.

Troubleshooting Guides

Issue 1: this compound Powder Does Not Dissolve in Aqueous Buffer

Systematic Approach to Solubilization:

  • Mechanical Agitation:

    • Vortexing: Vigorously vortex the suspension for 2-5 minutes.

    • Sonication: Use an ultrasonic water bath for 10-15 minutes to break up aggregates. If the compound is heat-sensitive, use a cold water bath.

  • Co-Solvent Use:

    • If mechanical methods are insufficient, the use of a water-miscible organic co-solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice.

  • pH Adjustment:

    • For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form. Since cholic acid has a pKa of approximately 5, adjusting the pH of the solution can influence its solubility.[6][7][8]

Issue 2: Precipitation Upon Dilution of a DMSO Stock Solution

Strategies to Prevent "Crashing Out":

  • Serial Dilution: Instead of adding a highly concentrated DMSO stock directly into a large volume of aqueous buffer, perform one or more intermediate dilution steps in your buffer.[1]

  • Slow Addition with Agitation: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or stirring.[1] This helps to disperse the compound more effectively and avoid localized high concentrations that can lead to precipitation.

  • Pre-warmed Medium: Using pre-warmed (e.g., 37°C) buffer or cell culture medium can help to keep the compound in solution during dilution.[1]

  • Lower the Stock Concentration: If precipitation persists, try preparing a less concentrated stock solution in DMSO. While this will result in a higher final DMSO concentration in your working solution, it can prevent precipitation.[2]

Data Presentation: Solubility of Cholic Acid and its Derivatives

The following tables summarize the known solubility of cholic acid and this compound in various solvents.

Table 1: Solubility of Cholic Acid

SolventApproximate Solubility
Dimethyl formamide (DMF)~1 mg/mL[9]
Dimethyl sulfoxide (DMSO)~0.3 mg/mL[9]
Phosphate-Buffered Saline (PBS), pH 7.2~1 mg/mL[9]
Water0.28 g/L (0.28 mg/mL) at 15°C[10]

Table 2: Solubility of this compound

SolventApproximate Solubility
Dimethyl formamide (DMF)10 mg/mL
Dimethyl sulfoxide (DMSO)10 mg/mL
Ethanol1 mg/mL
DMSO:PBS (pH 7.2) (1:4)0.20 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-Solvent (DMSO)

This protocol is a general guideline for preparing a working solution of this compound in an aqueous buffer for in vitro experiments.

Materials:

  • This compound powder

  • 100% DMSO

  • Sterile aqueous buffer (e.g., PBS or cell culture medium), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the compound is fully dissolved by vortexing. If necessary, briefly sonicate the vial in a water bath.

  • Perform an Intermediate Dilution (Optional but Recommended):

    • To minimize precipitation, it is advisable to perform an intermediate dilution. For example, dilute the 10 mg/mL stock solution in DMSO to a lower concentration (e.g., 1 mg/mL).

  • Prepare the Final Working Solution:

    • Gently vortex or swirl the pre-warmed aqueous buffer.

    • Slowly add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration. For example, add 2 µL of a 1 mg/mL stock to 998 µL of buffer for a final concentration of 2 µg/mL with 0.2% DMSO.

    • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 2: Enhancing Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[11][12] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare a Cyclodextrin Solution:

    • Dissolve HP-β-CD in the aqueous buffer to the desired concentration (e.g., 1-10% w/v).

  • Form the Inclusion Complex:

    • Add an excess of this compound powder to the HP-β-CD solution.

    • Stir the suspension vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Isolate the Soluble Fraction:

    • After the incubation period, centrifuge the suspension at high speed to pellet the undissolved this compound.

    • Carefully collect the supernatant, which contains the soluble this compound-cyclodextrin complex.

  • Determine the Concentration:

    • The concentration of this compound in the supernatant can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting start Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve stock High-Concentration Stock dissolve->stock intermediate Intermediate Dilution in DMSO (Optional) stock->intermediate add_to_buffer Slowly add to pre-warmed aqueous buffer with vortexing stock->add_to_buffer intermediate->add_to_buffer final Final Working Solution add_to_buffer->final precipitate Precipitation Occurs add_to_buffer->precipitate If... check_dmso Lower Final DMSO% precipitate->check_dmso serial_dilute Use Serial Dilution precipitate->serial_dilute

Caption: Workflow for preparing an aqueous solution of this compound using a DMSO co-solvent.

cyclodextrin_mechanism cluster_cyclodextrin Cyclodextrin Molecule cluster_compound This compound cluster_complex Inclusion Complex cd Hydrophilic Exterior complex Soluble Complex cavity Hydrophobic Cavity ca Hydrophobic Molecule ca->complex Encapsulation ca_in_cd This compound

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.

Impact of Formulation on Biological Activity

It is important to consider that the method used to solubilize this compound could potentially influence its biological activity.

  • Co-solvents like DMSO: While generally used at low, non-toxic concentrations, DMSO can have biological effects of its own. It is crucial to include appropriate vehicle controls in your experiments.

  • Cyclodextrins: By encapsulating the this compound molecule, cyclodextrins may alter its availability to bind to its biological targets, such as receptors or enzymes. The binding affinity of the compound for the cyclodextrin versus its biological target can become a factor.

  • Bile Acid Receptors: Cholic acid and its derivatives are known to interact with receptors like the Farnesoid X Receptor (FXR).[13][14] Studies on other bile acid amides suggest that while the core interactions with the receptor may be similar, the modifications can lead to changes in local interactions within the receptor's binding pocket.[15][16] Therefore, the formulation could subtly modulate the biological response.

When interpreting experimental results, it is important to be aware of these potential formulation-dependent effects.

References

Technical Support Center: Purification of Crude Cholic Acid Anilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude cholic acid anilide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the likely impurities in a crude sample?

A1: this compound is a synthetic derivative of cholic acid, a primary bile acid. It is an amide formed by the reaction of cholic acid's carboxylic acid group with aniline. Common impurities in a crude reaction mixture typically arise from the synthesis process and may include:

  • Unreacted Starting Materials: Cholic acid and aniline.

  • Coupling Reagents/Byproducts: If using coupling agents like DCC or EDC for the amide synthesis, byproducts such as dicyclohexylurea (DCU) or ethyl(dimethylaminopropyl)urea (EDU) will be present.[][2]

  • Side-Reaction Products: Products from side reactions, such as the acylation of aniline at multiple sites if conditions are not optimized.

  • Residual Solvents: Solvents used during the reaction and initial work-up.

Q2: What are the primary purification strategies for crude this compound?

A2: The main strategies for purifying this compound leverage differences in the physicochemical properties (polarity, acidity/basicity, solubility) between the desired product and the impurities. The most common methods are:

  • Acid-Base Extraction: To remove acidic (cholic acid) and basic (aniline) starting materials.

  • Recrystallization: An effective technique for removing small amounts of impurities from a solid product.[3][4][5]

  • Column Chromatography: A versatile method for separating compounds based on their polarity. This is particularly useful for removing byproducts with similar solubility to the product.[6]

Q3: How do I choose the right solvent for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvent systems for bile acid derivatives include alcohols (ethanol, methanol), esters (ethyl acetate), and their mixtures with water or non-polar solvents like hexanes.[7][8] You should perform small-scale solubility tests with various solvents to identify the optimal one for your specific product.

Q4: What analytical techniques can be used to assess the purity of this compound?

A4: To check the purity of your final product, you can use several analytical methods:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.[3][11]

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.[3]

Troubleshooting Guide

Problem 1: My final product is an oil and won't crystallize.

Possible Cause Troubleshooting Step
Presence of Impurities Impurities can act as a "eutectic mixture," depressing the melting point and preventing crystallization. Try purifying the oil using column chromatography to remove these impurities.
Residual Solvent Trace amounts of solvent can prevent solidification. Place the oil under a high vacuum for several hours to remove any remaining solvent.
Incorrect Recrystallization Solvent The chosen solvent may be too good a solvent even at low temperatures. Try adding a non-polar "anti-solvent" (e.g., hexanes or cold water) dropwise to your solution in a good solvent (e.g., ethyl acetate or ethanol) to induce precipitation.

Problem 2: The yield of my purified product is very low after recrystallization.

Possible Cause Troubleshooting Step
Product is too soluble in the recrystallization solvent. You may be losing a significant amount of product in the mother liquor. Try cooling the solution for a longer period in an ice bath. You can also attempt to recover a second crop of crystals by concentrating the mother liquor.
Too much solvent was used. Using the minimum amount of hot solvent to dissolve the crude product is crucial. If too much is used, the solution will not be saturated upon cooling. Evaporate some of the solvent and attempt to recrystallize again.
Premature crystallization during hot filtration. If crystals form on the filter paper during filtration, you will lose product. Use a heated filter funnel and pre-heat the glassware with hot solvent to prevent this.

Problem 3: I see multiple spots on the TLC plate after purification.

Possible Cause Troubleshooting Step
Ineffective Recrystallization The impurities may have very similar solubility profiles to your product. A second recrystallization may be necessary.
Co-elution during Column Chromatography The solvent system used for chromatography may not have been optimal for separating the product from an impurity. Try running the column again with a different, less polar solvent system to improve separation.
Product Degradation Cholic acid derivatives can be sensitive to strong acids or bases. Ensure that all acidic or basic reagents have been neutralized and removed during the work-up.

Purification Data Overview

The following table summarizes expected purity levels for bile acid derivatives after applying various purification techniques. While specific to other bile acids, these values provide a benchmark for purifying this compound.

Purification MethodStarting Purity (Typical)Purity After 1st PassPurity After 2nd PassExpected YieldReference
Recrystallization (Ethanol/Water) ~80-85%~95%>98%70-85%[7]
Column Chromatography (Silica Gel) ~70-80%>98%N/A60-80%[6]
Acid-Base Extraction + Recrystallization ~60-70%~96%>99%65-75%N/A

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove unreacted cholic acid and aniline from the crude product mixture.

  • Dissolve Crude Product: Dissolve the crude this compound in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Remove Unreacted Aniline: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). The acidic solution will protonate the basic aniline, making it water-soluble and drawing it into the aqueous layer. Repeat the wash 2-3 times.

  • Remove Unreacted Cholic Acid: Wash the organic layer with a dilute base solution (e.g., 1M NaHCO₃). The basic solution will deprotonate the acidic cholic acid, making it water-soluble. Repeat the wash 2-3 times.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the partially purified product.

start Crude Product in Ethyl Acetate wash_acid Wash with 1M HCl start->wash_acid sep_acid Separate Layers wash_acid->sep_acid wash_base Wash with 1M NaHCO3 sep_acid->wash_base Organic Layer aniline Aniline HCl (Aqueous Waste) sep_acid->aniline Aqueous Layer sep_base Separate Layers wash_base->sep_base wash_brine Wash with Brine sep_base->wash_brine Organic Layer cholic Sodium Cholate (Aqueous Waste) sep_base->cholic Aqueous Layer dry Dry (Na2SO4) & Concentrate wash_brine->dry product Purified Cholic Acid Anilide dry->product start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Filtration dissolve->filter cool Slow Cooling & Ice Bath filter->cool Hot Filtrate impurities Insoluble Impurities (Waste) filter->impurities Solid on Filter isolate Vacuum Filtration cool->isolate dry Dry Under Vacuum isolate->dry mother_liquor Soluble Impurities (Mother Liquor) isolate->mother_liquor product Pure Crystals dry->product start Crude Product prepare Prepare Silica Column & Select Eluent (TLC) start->prepare load Load Sample prepare->load elute Elute with Solvent & Collect Fractions load->elute monitor Monitor Fractions (TLC) elute->monitor combine Combine Pure Fractions monitor->combine Pure waste Impure Fractions (Waste) monitor->waste Impure concentrate Evaporate Solvent combine->concentrate product Pure Product concentrate->product

References

Technical Support Center: Optimizing Reaction Conditions for Cholic Acid Amidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the amidation of cholic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the amidation of cholic acid, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my cholic acid amide consistently low?

Low yields can stem from several factors, from reagent quality to reaction conditions. Consider the following possibilities:

  • Inefficient Carboxylic Acid Activation: The first step in amidation is the activation of the carboxylic acid group of cholic acid. If this step is inefficient, the subsequent reaction with the amine will be poor.

    • Solution: Ensure your coupling reagent is fresh and added in the appropriate stoichiometric amount. Consider switching to a more powerful coupling reagent (see Table 1 for a comparison). The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can improve the efficiency of carbodiimide-mediated couplings by forming a more reactive activated ester and minimizing side reactions.[1]

  • Poor Quality of Starting Materials: Impurities in cholic acid or the amine can interfere with the reaction.

    • Solution: Verify the purity of your cholic acid and amine using appropriate analytical techniques (e.g., NMR, LC-MS). Purification of starting materials may be necessary.

  • Suboptimal Reaction Temperature: Amidation reactions can be sensitive to temperature.

    • Solution: While many coupling reactions proceed at room temperature, some may benefit from cooling to 0°C to minimize side reactions, especially during the activation step. For less reactive amines, gentle heating may be required, but this should be monitored carefully to avoid decomposition.

  • Incorrect Solvent: The choice of solvent is crucial for solubility of reactants and for mediating the reaction.

    • Solution: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for amidation reactions.[2] Ensure your cholic acid and amine are sufficiently soluble in the chosen solvent. In some cases, a solvent screen may be necessary to identify the optimal medium.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I prevent them?

The most common side reaction in cholic acid amidation is the formation of an N-acylurea byproduct when using carbodiimide coupling reagents (e.g., DCC, EDC). Another potential side reaction is the esterification of the hydroxyl groups on the cholic acid backbone.

  • N-acylurea Formation: This byproduct is formed by the rearrangement of the O-acylisourea intermediate.

    • Solution: The addition of HOBt or HOAt can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[3] This significantly reduces the formation of N-acylurea.

  • Esterification of Hydroxyl Groups: Cholic acid has hydroxyl groups at positions 3, 7, and 12, which can potentially react with the activated carboxylic acid, leading to ester side products.

    • Solution:

      • Use milder coupling conditions: Avoid highly reactive intermediates like acyl chlorides if possible.

      • Control stoichiometry: Use a minimal excess of the activating agent.

      • Protecting groups: For complex syntheses or when esterification is a persistent issue, consider protecting the hydroxyl groups of cholic acid before the amidation reaction.[4][5] Common protecting groups for hydroxyls include silyl ethers or acetates.

Q3: How can I effectively purify my cholic acid amide?

Purification can be challenging due to the similar polarities of the product and unreacted cholic acid, as well as byproducts.

  • Removal of N,N'-dicyclohexylurea (DCU): If DCC is used as the coupling reagent, the DCU byproduct is often insoluble in many organic solvents and can be removed by filtration.

  • Removal of 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU): If EDC is used, the corresponding urea byproduct is water-soluble and can be removed by an aqueous workup.

  • Chromatography: Column chromatography on silica gel is a common method for purifying cholic acid amides. A gradient elution system, for example, with a mixture of dichloromethane and methanol or ethyl acetate and hexane, can be effective.

  • Recrystallization: If the cholic acid amide is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.[4]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for cholic acid amidation?

The "best" coupling reagent depends on several factors, including the scale of the reaction, the reactivity of the amine, and cost considerations. Table 1 provides a comparison of common coupling reagents.

Table 1: Comparison of Common Coupling Reagents for Amidation

Coupling ReagentAdvantagesDisadvantagesAdditives
DCC (N,N'-Dicyclohexylcarbodiimide)Inexpensive, effective for many applications.Forms insoluble DCU byproduct which can complicate purification. Can cause racemization.HOBt, HOAt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble urea byproduct, easy to remove. Good for aqueous media.More expensive than DCC. Can still cause racemization.HOBt, HOAt
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)High coupling efficiency, fast reaction times, low racemization.Expensive, can be sensitive to moisture.None typically required
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)High coupling efficiency, good for sterically hindered amino acids.Can be expensive.None typically required

Q2: What is the role of additives like HOBt and HOAt?

HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) are commonly used as additives in carbodiimide-mediated amidation reactions. Their primary roles are:

  • Suppressing Racemization: They react with the activated carboxylic acid to form an active ester that is less prone to racemization.

  • Increasing Reaction Rate: The active ester formed is often more reactive towards the amine than the initial activated intermediate.

  • Minimizing Side Reactions: They reduce the formation of N-acylurea byproducts.[1][3]

Q3: How can I monitor the progress of my cholic acid amidation reaction?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction.

  • TLC: A simple and rapid method to qualitatively assess the consumption of starting materials (cholic acid and amine) and the formation of the product. A suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) should be chosen to achieve good separation between the spots.

  • HPLC: Provides a more quantitative analysis of the reaction mixture. A reverse-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with an acidic modifier like formic acid or acetic acid.[6]

Q4: Do I need to protect the hydroxyl groups of cholic acid before amidation?

For many standard amidations with relatively unhindered amines and mild coupling conditions, protection of the hydroxyl groups may not be necessary. However, if you are using highly reactive activating agents (e.g., acyl chlorides) or if you observe significant ester side product formation, protection is recommended.[5] The choice of protecting group will depend on the overall synthetic strategy and the stability of the target molecule.

Experimental Protocols

Protocol 1: General Procedure for Cholic Acid Amidation using EDC/HOBt

This protocol describes a general method for the amidation of cholic acid with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • Cholic acid

  • Amine (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve cholic acid (1 equivalent) in anhydrous DMF.

  • Add the amine (1.1 equivalents) and DIPEA (3 equivalents) to the solution.

  • In a separate flask, dissolve EDC (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Slowly add the EDC/HOBt solution to the cholic acid/amine mixture at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Table 2: Example Yields for Cholic Acid Amidation with Different Amines using EDC/HOBt

AmineProductYield (%)
Glycine methyl esterCholic acid-glycine methyl ester amide~85%
TaurineTaurocholic acid~80%
BenzylamineN-Benzylcholamide~90%

Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Experimental Workflow for Cholic Acid Amidation

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification A Dissolve Cholic Acid and Amine in DMF B Add Base (e.g., DIPEA) A->B D Add Coupling Reagent to Reaction Mixture at 0°C B->D C Prepare Coupling Reagent Solution (e.g., EDC/HOBt in DMF) C->D E Stir at Room Temperature D->E F Monitor by TLC/HPLC E->F G Aqueous Workup F->G Reaction Complete H Drying and Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: General workflow for the amidation of cholic acid.

Troubleshooting Logic for Low Yield in Cholic Acid Amidation

G Start Low Yield Observed Q1 Check Reagent Quality and Stoichiometry Start->Q1 A1_1 Use Fresh Coupling Reagent Q1->A1_1 Incorrect/Degraded A1_2 Verify Purity of Starting Materials Q1->A1_2 Incorrect/Impure Q2 Optimize Reaction Conditions Q1->Q2 Correct A2_1 Adjust Temperature (0°C to RT) Q2->A2_1 Suboptimal A2_2 Screen Different Solvents Q2->A2_2 Suboptimal Q3 Consider Side Reactions Q2->Q3 Optimized A3_1 Add HOBt/HOAt to Carbodiimide Reactions Q3->A3_1 N-acylurea observed A3_2 Consider Protecting Hydroxyl Groups Q3->A3_2 Esterification observed

References

Stability testing of cholic acid anilide under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability testing of cholic acid anilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for this compound?

A1: Forced degradation studies for this compound are crucial for understanding its degradation pathways and developing stability-indicating analytical methods.[1] Typical stress conditions include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M to 1 M HCl) at elevated temperatures.[2][3]

  • Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 M to 1 M NaOH) at ambient or elevated temperatures.[4][5]

  • Oxidation: Using an oxidizing agent such as hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[6][7]

  • Thermal Degradation: Heating the solid compound at temperatures ranging from 40°C to 80°C.[8] The anilide functional group, in general, is thermally stable up to 160°C, but the exact decomposition temperature depends on the overall molecular structure.[9]

  • Photodegradation: Exposing the compound to UV and visible light, as per ICH Q1B guidelines, which recommend a minimum of 1.2 million lux hours and 200 watt hours/m².[8] Photodegradation of anilides can involve oxidation and cleavage of the amide bond.[10][11][12]

Q2: What are the likely degradation products of this compound?

A2: Based on the structure, which combines a cholic acid steroid backbone and an anilide functional group, the primary degradation pathways are expected to be:

  • Hydrolysis of the Anilide Bond: This is a common degradation pathway for anilides, which would yield cholic acid and aniline. This can occur under both acidic and basic conditions.[13][14][15]

  • Oxidation of the Steroid Nucleus: The hydroxyl groups on the cholic acid moiety are susceptible to oxidation.

  • Oxidation of the Aniline Ring: The aromatic amine part of the molecule can undergo oxidation.[6]

  • Cleavage of the C-N bond in the amide linkage and the N-phenyl ring bond under photolytic conditions.[10][12]

Q3: How should I prepare this compound for stability studies, considering its solubility?

A3: this compound is a hydrophobic compound.[16] Its solubility is limited in aqueous solutions but better in organic solvents. For stability studies, consider the following:

  • Stock Solutions: Prepare a stock solution in an organic solvent like DMSO or DMF.[17]

  • Working Solutions: For aqueous stress conditions (acidic, basic hydrolysis), the stock solution can be diluted into the aqueous medium. Be mindful of potential precipitation. The use of co-solvents may be necessary if the compound is not soluble in the stress medium.[3]

  • Solid-State Studies: For thermal and photostability testing, the compound can be exposed in its solid form.

Q4: What analytical techniques are best suited for stability testing of this compound?

A4: A stability-indicating analytical method is required, which can separate the intact drug from its degradation products. The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard approach. The anilide group provides a UV chromophore (λmax around 243 nm), allowing for sensitive detection.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly specific and sensitive and can be used to identify and quantify degradation products by their mass-to-charge ratio.[18][19][20]

Troubleshooting Guides

This section addresses specific issues that may arise during the stability testing of this compound.

Analytical Method Troubleshooting (HPLC & LC-MS)
Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column contamination or degradation.- Inappropriate mobile phase pH.- Sample overload.- Flush the column with a strong solvent.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.[21]
Fluctuating Retention Times - Inconsistent mobile phase composition.- Leaks in the HPLC system.- Poor temperature control.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Check for leaks at all fittings.[22]- Use a column oven for stable temperature control.[21]
Ghost Peaks or Carryover - Contamination from previous injections.- Impurities in the mobile phase or sample.- Implement a robust needle wash protocol.- Run blank injections to identify the source of contamination.- Use high-purity solvents and freshly prepared samples.
Unexpected Peaks in Chromatogram - Degradation of the sample in the autosampler.- Formation of adducts in the MS source (e.g., sodium, potassium).[23]- Oxidation artifacts in the MS source.[18][19]- Keep the autosampler temperature controlled (e.g., 4°C).- For MS, check for common adducts and optimize source conditions.- Use fresh, high-purity mobile phase additives.
Low MS Signal Intensity - Ion suppression from the sample matrix or mobile phase additives.- Inefficient ionization.- Dilute the sample.- Optimize MS source parameters (e.g., temperature, gas flows).- Evaluate different ionization modes (e.g., APCI vs. ESI).[18]
Experimental & Sample Preparation Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
Sample Precipitation During Aqueous Stress Testing - Low aqueous solubility of this compound.- Use a co-solvent (e.g., acetonitrile, methanol) in the stress medium, ensuring it doesn't interfere with the degradation reaction.- Reduce the initial concentration of the analyte.
Inconsistent Degradation Levels - Inaccurate temperature or pH control.- Inconsistent light exposure in photostability studies.- Use calibrated ovens and pH meters.- Ensure uniform light exposure for all samples in the photostability chamber.
Mass Imbalance (Sum of analyte and degradants is not 100%) - Formation of non-UV active or volatile degradation products.- Degradants are not eluting from the HPLC column.- Inaccurate quantification due to different response factors of degradants.- Use a mass-sensitive detector (e.g., MS, ELSD) in parallel with UV.- Modify the HPLC method (e.g., gradient, mobile phase) to elute all components.- Determine the relative response factors for major degradants if possible.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid this compound in a controlled temperature oven at 70°C for 7 days.

    • At specified time points, weigh an appropriate amount of the solid, dissolve in a suitable solvent, and analyze.

  • Photostability Testing:

    • Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/m², as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure, dissolve the samples and analyze.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a suitable low percentage of B, and gradually increase to elute the parent compound and any degradation products. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 243 nm.

Visualizations

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 1M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 30% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 70°C, solid) Thermal->HPLC Analyze Samples Photo Photolysis (ICH Q1B) Photo->HPLC Analyze Samples LCMS LC-MS/MS for Identification HPLC->LCMS Characterize Peaks Method Validated Stability-Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Drug This compound Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Workflow for forced degradation studies of this compound.

Degradation_Pathway cluster_main This compound Degradation cluster_products Potential Degradation Products CAA This compound CA Cholic Acid CAA->CA Hydrolysis (Acid/Base) Aniline Aniline CAA->Aniline Hydrolysis (Acid/Base) Oxidized_Steroid Oxidized Cholic Acid Derivatives CAA->Oxidized_Steroid Oxidation Oxidized_Aniline Oxidized Aniline Derivatives CAA->Oxidized_Aniline Oxidation / Photolysis CA->Oxidized_Steroid Further Oxidation

References

How to prevent degradation of cholic acid anilide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of cholic acid anilide in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.

Troubleshooting Guide: Common Issues with this compound in Solution

IssuePotential Cause(s)Recommended Action(s)
Precipitation or Cloudiness in Aqueous Solution - Low aqueous solubility of this compound.[1] - Use of an inappropriate solvent or buffer system. - Temperature fluctuations affecting solubility.- Prepare stock solutions in an organic solvent such as DMSO or DMF before diluting into aqueous buffers.[1] - Ensure the final concentration in aqueous buffer does not exceed its solubility limit (e.g., approximately 0.20 mg/mL in a 1:4 DMSO:PBS (pH 7.2) solution).[1] - If precipitation occurs upon dilution, consider gentle warming or sonication to aid dissolution.[2] - For long-term storage, it is recommended to store as a solid at -20°C.[1]
Loss of Compound Potency or Inconsistent Results - Degradation of this compound in solution due to hydrolysis, oxidation, or photodegradation. - Improper storage of stock or working solutions.- Prepare fresh working solutions daily from a frozen stock.[3] - Protect solutions from light by using amber vials or covering containers with aluminum foil. - For oxygen-sensitive compounds, purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing solutions.[3] - Store stock solutions at -20°C or lower.[1]
Appearance of Unexpected Peaks in HPLC Analysis - Formation of degradation products. - Contamination of the solvent or glassware.- Perform a forced degradation study to identify potential degradation products and their retention times. - Ensure the use of high-purity solvents and clean glassware. - Filter solutions before HPLC analysis to remove any particulate matter.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for this compound in solution are anticipated to be hydrolysis of the amide bond, oxidation of the steroid nucleus or the anilide ring, and photodegradation.[1][2][4] The amide bond is susceptible to both acid and base-catalyzed hydrolysis, yielding cholic acid and aniline.[4][5] The aromatic anilide ring and the cholic acid backbone can be targets for oxidative degradation.[6][7] Exposure to light, especially in the presence of photosensitizers, can lead to photodegradation.[2][8]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: this compound is soluble in organic solvents such as dimethylformamide (DMF) at 10 mg/ml and dimethyl sulfoxide (DMSO) at 10 mg/ml.[1] For experiments involving aqueous media, it is advisable to first dissolve the compound in one of these organic solvents to create a concentrated stock solution.

Q3: How should I prepare aqueous working solutions from a stock solution?

A3: To prepare aqueous working solutions, you should perform serial dilutions of your organic stock solution into the desired aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system and that the final concentration of this compound does not exceed its solubility limit in the aqueous medium. For example, the solubility in a 1:4 mixture of DMSO and PBS (pH 7.2) is approximately 0.20 mg/ml.[1] It is recommended to prepare these aqueous solutions fresh for each experiment and not to store them for more than one day.[3]

Q4: What are the optimal storage conditions for this compound solutions?

A4: For long-term stability, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least four years.[1] Stock solutions in anhydrous organic solvents like DMSO or DMF should also be stored at -20°C in tightly sealed containers. Aqueous working solutions are not recommended for storage and should be prepared fresh daily.[3]

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, you should:

  • Control pH: Use buffered solutions to maintain a stable pH, ideally within a neutral range to minimize acid or base-catalyzed hydrolysis.

  • Protect from Light: Conduct experiments in low-light conditions and store solutions in light-protecting containers (e.g., amber vials).

  • Maintain Temperature: Keep solutions on ice when not in immediate use and avoid repeated freeze-thaw cycles.

  • Minimize Oxygen Exposure: For sensitive experiments, consider de-gassing your solvents and working under an inert atmosphere.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of this compound using a calibrated analytical balance. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg.

    • Transfer the solid to a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C in tightly sealed, light-protected containers.

Protocol for a Forced Degradation Study
  • Objective: To identify the potential degradation products of this compound under various stress conditions.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • High-purity water

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

    • pH meter

    • Thermostatically controlled water bath

    • Photostability chamber

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the this compound stock solution at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the this compound stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark at the same temperature.

    • Control: Keep an aliquot of the this compound stock solution at room temperature, protected from light.

    • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and to identify any degradation products.

Visualizations

DegradationPathways Potential Degradation Pathways of this compound CholicAcidAnilide This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) CholicAcidAnilide->Hydrolysis Oxidation Oxidation CholicAcidAnilide->Oxidation Photodegradation Photodegradation (UV/Vis Light) CholicAcidAnilide->Photodegradation CholicAcid Cholic Acid Hydrolysis->CholicAcid Aniline Aniline Hydrolysis->Aniline OxidizedProducts Oxidized Products Oxidation->OxidizedProducts PhotodegradationProducts Photodegradation Products Photodegradation->PhotodegradationProducts

Caption: Potential Degradation Pathways of this compound.

ExperimentalWorkflow Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl, 60°C) Analysis HPLC Analysis Acid->Analysis Base Basic (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Analysis Thermal Thermal (e.g., 60°C) Thermal->Analysis Photolytic Photolytic (ICH Guidelines) Photolytic->Analysis StockSolution This compound Stock Solution StockSolution->Acid StockSolution->Base StockSolution->Oxidative StockSolution->Thermal StockSolution->Photolytic Results Identify Degradation Products & Pathways Analysis->Results

Caption: Workflow for a Forced Degradation Study.

References

Technical Support Center: Refining HPLC Separation of Bile Acid Anilide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to providing expert guidance on the High-Performance Liquid Chromatography (HPLC) separation of bile acid anilide isomers. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these structurally similar compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating bile acid anilide isomers by HPLC?

A1: The main difficulty lies in the subtle structural similarities between the isomers. Bile acid anilide isomers can include:

  • Positional isomers: Where the anilide group is attached at different positions on the bile acid scaffold, or substituents are at different positions on the aniline ring.

  • Stereoisomers: Arising from the chiral centers present in the bile acid core.

These minor structural differences result in very similar physicochemical properties, such as hydrophobicity and polarity, leading to co-elution or poor resolution on standard reversed-phase HPLC columns.

Q2: Which type of HPLC column is recommended as a starting point for separating bile acid anilide isomers?

A2: A C18 reversed-phase column is a common and effective starting point for the separation of bile acids and their derivatives. However, given the aromatic nature of the anilide group, other stationary phases may offer improved selectivity:

  • Phenyl-Hexyl or Biphenyl columns: These columns can provide alternative selectivity through π-π interactions between the stationary phase and the aromatic anilide ring of the analytes.[1]

  • Pentafluorophenyl (PFP) columns: These are also known to offer unique selectivity for aromatic and positional isomers.

  • High Strength Silica (HSS) T3 columns: These are C18 columns with a lower ligand density, which can be beneficial for separating polar compounds.

Q3: How can I improve the resolution of closely eluting or co-eluting bile acid anilide isomer peaks?

A3: To enhance the separation of isomers, a systematic approach to method optimization is crucial. Consider the following strategies:

  • Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Acetonitrile is generally a stronger solvent in reversed-phase HPLC, while methanol can offer different selectivity due to its protic nature.

    • pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Adding a small amount of acid, such as 0.1% formic acid or acetic acid, can suppress the ionization of any residual silanol groups on the column and improve peak shape.[2]

    • Additives: The use of buffers, like ammonium acetate or ammonium formate, can help control the pH and improve reproducibility.[2]

  • Gradient Elution: Employing a shallow gradient (a slow increase in the organic solvent concentration over a longer time) can significantly improve the resolution of closely eluting peaks.

  • Column Temperature: Increasing the column temperature can improve efficiency by reducing the mobile phase viscosity, but it may also decrease retention times. It is essential to find the optimal temperature for your specific separation.

  • Flow Rate: Reducing the flow rate can sometimes lead to better resolution, but it will also increase the analysis time.

Q4: I am observing significant peak tailing for my bile acid anilide isomers. What could be the cause and how can I fix it?

A4: Peak tailing for basic or amine-containing compounds like anilides is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase. Here are some solutions:

  • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) will protonate the silanol groups, reducing their interaction with basic analytes.

  • Use End-Capped Columns: Modern, high-purity, end-capped columns have fewer free silanol groups, which minimizes peak tailing.

  • Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA is not compatible with mass spectrometry detection.

  • Reduce Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC separation of bile acid anilide isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution of Isomers - Inappropriate stationary phase.- Mobile phase composition is not optimal.- Gradient is too steep.- Test a column with different selectivity (e.g., Phenyl-Hexyl, Biphenyl, or PFP).- Adjust the ratio of organic solvent to water. Try switching between acetonitrile and methanol.- Lengthen the gradient program to create a shallower gradient.
Peak Tailing - Secondary interactions with silanol groups.- Column overload.- Presence of an interfering compound.- Lower the pH of the mobile phase with 0.1% formic or acetic acid.- Use a modern, end-capped HPLC column.- Reduce the sample concentration or injection volume.- If an interferent is suspected, confirm by changing the detection wavelength or using mass spectrometry.
Fluctuating Retention Times - Inconsistent mobile phase preparation.- Temperature fluctuations.- Column not properly equilibrated.- Prepare mobile phases accurately and consistently. Premixing can improve reproducibility.- Use a column thermostat to maintain a constant temperature.- Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.
Ghost Peaks - Carryover from previous injections.- Contaminants in the mobile phase or sample.- Implement a needle wash step in the autosampler method.- Run a blank gradient after each sample injection.- Use high-purity HPLC-grade solvents and filter all samples and mobile phases.

Experimental Protocols

While specific, validated methods for the HPLC separation of bile acid anilide isomers are not widely published, the following protocol for the analysis of bile acid derivatives can be used as a starting point for method development.

I. Sample Preparation

  • Standard Solutions: Accurately weigh and dissolve the bile acid anilide isomer standards in a suitable solvent such as methanol or acetonitrile to prepare stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions to create calibration standards.

  • Sample Extraction (if applicable): For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

  • Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.

II. HPLC Method Parameters (Starting Conditions)

Parameter Recommendation
HPLC System A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD). LC-MS/MS can also be used for enhanced sensitivity and specificity.[2]
Column C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 3.5 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Program Start with a lower percentage of Mobile Phase B (e.g., 30%), increase linearly to a higher percentage (e.g., 95%) over 20-30 minutes, hold for 5 minutes, and then return to the initial conditions to re-equilibrate the column. The exact gradient profile will need to be optimized.
Flow Rate 1.0 mL/min for a 4.6 mm ID column.
Column Temperature 30-40 °C.
Injection Volume 5-20 µL.
Detection Wavelength Monitor at a wavelength where the anilide chromophore has maximum absorbance (e.g., around 254 nm, but should be optimized by scanning the UV spectrum of a standard).

III. Data Analysis

  • Identify the peaks corresponding to the different bile acid anilide isomers based on the retention times of the injected standards.

  • Quantify the isomers by constructing a calibration curve using the peak areas of the standards at known concentrations.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in HPLC method development and troubleshooting for bile acid anilide isomers.

HPLC_Method_Development_Workflow start Define Separation Goal (e.g., baseline resolution of isomers) col_select Select Initial Column (e.g., C18, Phenyl-Hexyl) start->col_select mp_select Select Mobile Phase (e.g., ACN/Water, MeOH/Water with acid) col_select->mp_select initial_run Perform Initial Isocratic or Gradient Screening mp_select->initial_run eval_res Evaluate Resolution and Peak Shape initial_run->eval_res optimize_mp Optimize Mobile Phase (Organic %, pH, Additives) eval_res->optimize_mp Not Acceptable final_method Final Validated Method eval_res->final_method Acceptable optimize_grad Optimize Gradient Program (Slope, Time) optimize_mp->optimize_grad change_col Change Column Chemistry (e.g., PFP, Cyano) optimize_mp->change_col No Improvement optimize_temp_flow Optimize Temperature and Flow Rate optimize_grad->optimize_temp_flow optimize_temp_flow->initial_run Re-evaluate change_col->initial_run

Caption: Workflow for HPLC method development for isomer separation.

HPLC_Troubleshooting_Tree start Chromatographic Problem Identified poor_res Poor Resolution? start->poor_res peak_tail Peak Tailing? poor_res->peak_tail No shallow_grad Make Gradient Shallower poor_res->shallow_grad Yes lower_ph Lower Mobile Phase pH (add 0.1% Formic Acid) peak_tail->lower_ph Yes change_org Switch Organic Solvent (ACN <=> MeOH) shallow_grad->change_org change_col Change Column (e.g., Phenyl, PFP) change_org->change_col use_endcapped Use End-Capped Column lower_ph->use_endcapped reduce_load Reduce Sample Load use_endcapped->reduce_load

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Regioselective Modification of Cholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective modification of cholic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective modification of cholic acid important?

A1: Cholic acid is a readily available and inexpensive steroid building block.[1] Its rigid, amphiphilic structure, with hydroxyl groups oriented on a concave face, makes it an attractive starting material for creating complex molecules like molecular bowls, tweezers, and macrocyclic hosts.[1] In drug development, cholic acid derivatives are used as precursors for corticosteroids and other therapeutic agents.[2][3] Regioselectivity is crucial because the biological and chemical properties of the resulting molecule depend entirely on which specific hydroxyl (at C-3, C-7, or C-12) or carboxyl group is modified.

Q2: What is the general order of reactivity for the hydroxyl groups on the cholic acid steroid nucleus?

A2: The reactivity of the secondary hydroxyl groups in cholic acid derivatives generally follows the order of C3 > C12 > C7 for acylation reactions using agents like methacryloyl chloride.[4] The 3α-hydroxyl group is the most reactive due to lower steric hindrance compared to the 7α- and 12α-hydroxyl groups.[1] This inherent difference in reactivity can be exploited for selective modifications.

Q3: What are the most common strategies for achieving regioselectivity?

A3: The primary strategies include:

  • Exploiting inherent reactivity differences: Performing reactions under carefully controlled conditions (e.g., temperature, stoichiometry of reagents) to favor modification at the most reactive site (usually C3-OH).

  • Using protecting groups: Selectively protecting one or more hydroxyl groups to direct the reaction to the desired unprotected site. Acetyl groups are widely used because they are easy to introduce and remove.[1][2]

  • Enzymatic catalysis: Employing enzymes like hydroxysteroid dehydrogenases (HSDHs) which offer high regio- and stereoselectivity for oxidation or reduction at specific positions.[5][6]

Q4: How can I selectively modify the C-24 carboxylic acid side chain?

A4: The carboxylic acid group is typically modified through esterification or amidation. Esterification can be achieved by reacting cholic acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst like 4-toluenesulfonic acid.[2] For amidation, coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) can be used to form an amide bond with an amine, often with N-hydroxysuccinimide to improve efficiency.[7]

Q5: What are the best methods for purifying modified cholic acid derivatives?

A5: Purification strategies depend on the nature of the product and impurities. Common methods include:

  • Crystallization: Recrystallization from appropriate solvents like ethanol/water or methanol/toluene is effective for obtaining pure crystalline products.[8][9]

  • Column Chromatography: Flash column chromatography using solvent systems like ethyl acetate/hexanes is a standard method for separating complex mixtures and isomers.[7]

  • Solid-Phase Extraction: This technique can be used for initial cleanup and purification of crude products.[10]

Q6: Which analytical techniques are essential for characterizing the regioselectivity of my product?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

  • ¹H NMR: Can distinguish between isomers. For example, the signal for the hydrogen geminal to the 3-hydroxyl group changes from a broad multiplet (axial) in cholic acid to a narrow multiplet (equatorial) in its epimer, allocholic acid.[11]

  • ¹³C NMR and 2D NMR: Techniques like COSY, HSQC, and HMBC are used for complete and unambiguous assignment of all proton and carbon signals, confirming the exact position of modification.[12][13][14]

Troubleshooting Guides

Issue 1: Poor Yield or Selectivity in Acylation/Esterification

Q: My attempt at selective 3α-acetylation resulted in a low yield and a mixture of di- and tri-acetylated products. What went wrong?

A: This is a common issue related to reaction control. The hydroxyl groups at C-7 and C-12, while less reactive, will still react under forcing conditions.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Carefully control the molar equivalents of your acylating agent (e.g., acetic anhydride, methacryloyl chloride). Use just over one equivalent to favor mono-acylation.

    • Reaction Temperature: Run the reaction at a lower temperature (e.g., 0°C or room temperature) to increase selectivity for the more reactive 3α-OH group.

    • Choice of Method: Consider a one-pot esterification and 3α-acetylation method. Refluxing cholic acid with ethyl acetate in the presence of catalytic 4-toluenesulfonic acid can yield the ethyl ester, 3α-acetoxy derivative with high regioselectivity and yields ranging from 74-95%.[2]

    • Purification: If a mixture is unavoidable, use flash column chromatography to separate the mono-, di-, and tri-substituted products.

Issue 2: Difficulty Achieving Selective Oxidation

Q: I am trying to oxidize the 7α-hydroxyl group but am getting oxidation at other positions or over-oxidation. How can I improve this?

A: Selective oxidation is challenging due to the similar nature of the secondary hydroxyls. The choice of oxidant and reaction conditions is critical.

  • Troubleshooting Steps:

    • Protecting Groups: The most reliable method is to first protect the more reactive 3α-hydroxyl group. For instance, selectively esterify the 3α-position with succinic anhydride, then perform the oxidation using N-bromosuccinimide.[1]

    • Choice of Oxidant: Different oxidants exhibit different selectivities.

      • An aqueous solution of potassium dichromate in acetic acid can favor oxidation at the C-7 position.[15][16]

      • o-Iodoxybenzoic acid (IBX) has been shown to selectively oxidize the 7α-hydroxyl group in cholic acid.[17]

    • Enzymatic Oxidation: For the highest selectivity, use an NAD(P)⁺-dependent hydroxysteroid dehydrogenase (HSDH). For example, a 7α-HSDH can specifically target the C-7 position, often with complete conversion.[5][6] This approach avoids the need for protecting groups.

Issue 3: Problems with Product Purification and Isomer Separation

Q: My final product is an oily mixture, and I am struggling to separate the desired regioisomer from byproducts using column chromatography.

A: Purification of closely related steroid isomers can be difficult due to their similar polarities.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Solvent System: Experiment with different solvent systems. A shallow gradient (e.g., slowly increasing the percentage of ethyl acetate in hexanes) can improve separation. Adding a small amount of a third solvent like methanol or acetic acid can sometimes help.

      • Stationary Phase: Ensure you are using an appropriate silica gel with a suitable particle size for your column dimensions.

    • Induce Crystallization: If chromatography fails, try to crystallize the product.

      • Dissolve the crude material in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, acetone).[10][18]

      • Slowly add a solvent in which the product is insoluble (an "anti-solvent") like water or toluene until the solution becomes cloudy.[8][9]

      • Allow the solution to cool slowly to room temperature, then in a refrigerator, to promote the formation of pure crystals.

    • Derivative Formation: As a last resort, consider converting the mixture into a different derivative (e.g., a different ester) that might be easier to separate chromatographically or crystallize. The desired isomer can then be recovered after separation.

Data Presentation

Table 1: Summary of Yields for Selective 3α-Acetylation Methods

MethodAcylating AgentCatalystSolventYield (%)Reference
One-Pot Esterification/AcetylationEthyl Acetate4-Toluenesulfonic AcidEthyl Acetate95[2]
One-Pot Esterification/AcetylationPropyl Acetate4-Toluenesulfonic AcidPropyl Acetate88[2]
One-Pot Esterification/AcetylationButyl Acetate4-Toluenesulfonic AcidButyl Acetate86[2]

Table 2: Regioselectivity of Different Oxidation Methods for Cholic Acid

Reagent/EnzymeTarget PositionConditionsProductReference
N-Bromosuccinimide (NBS)C-7After 3α-OH protection with succinic anhydride3α-succinoyl-7-keto-12α-hydroxy-5β-cholanoic acid[1]
Potassium DichromateC-7Aqueous solution in acetic acid3α,12α-dihydroxy-7-keto-5β-cholanoic acid[15][16]
o-Iodoxybenzoic Acid (IBX)C-7Not specified3α,12α-dihydroxy-7-keto-5β-cholanoic acid[17]
12α-HSDH (Enzyme)C-12Aqueous solution with NAD(P)⁺ regeneration3α,7α-dihydroxy-12-keto-5β-cholanoic acid[5]

Experimental Protocols

Protocol 1: One-Pot Esterification and Selective 3α-Acetylation of Cholic Acid [2]

  • Setup: To a round-bottom flask, add cholic acid (1.0 eq), ethyl acetate (which serves as both solvent and reagent), and a catalytic amount of 4-toluenesulfonic acid and water.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to yield ethyl 3α-acetoxy-7α,12α-dihydroxy-5β-cholanate.

Protocol 2: Selective Enzymatic Oxidation of the 12α-Hydroxyl Group [5]

  • Buffer Preparation: Prepare an aqueous buffer solution (e.g., Tris-HCl) at the optimal pH for the chosen 12α-HSDH and alcohol dehydrogenase (ADH) enzymes.

  • Reaction Mixture: In a reaction vessel, dissolve the cholic acid sodium salt. Add catalytic amounts of the cofactor NADP⁺. Add the substrate for cofactor regeneration, methyl acetoacetate.

  • Enzyme Addition: Add the 12α-HSDH and the ADH (for cofactor regeneration) to the solution.

  • Incubation: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring. Monitor the conversion of cholic acid by TLC or HPLC. The reaction can take several hours (e.g., 16 hours for complete conversion).

  • Workup: Once the reaction is complete, acidify the solution with HCl to precipitate the product, 3α,7α-dihydroxy-12-keto-5β-cholanoic acid.

  • Purification: Filter the precipitate, wash with water, and dry. Further purification can be achieved by recrystallization if necessary.

Visualizations

experimental_workflow start Cholic Acid esterification Esterification (e.g., MeOH, H+) start->esterification Protect Carboxyl protection Selective 3α-Protection (e.g., Acetylation) esterification->protection modification Modification at C-7/C-12 (e.g., Oxidation) protection->modification deprotection Deprotection of C-3 modification->deprotection hydrolysis Ester Hydrolysis deprotection->hydrolysis Optional final_product Regioselectively Modified Cholic Acid deprotection->final_product hydrolysis->final_product

Caption: Workflow for regioselective modification using protecting groups.

troubleshooting_logic problem Poor Regioselectivity (Mixture of Isomers) check_reactivity Exploiting Inherent Reactivity? problem->check_reactivity use_pg Using Protecting Groups? problem->use_pg use_enzyme Using Enzymatic Method? problem->use_enzyme solution_conditions Optimize Conditions: - Lower Temperature - Control Stoichiometry check_reactivity->solution_conditions Yes solution_pg Verify PG Stability & Orthogonality use_pg->solution_pg Yes solution_enzyme Check Enzyme Activity & Cofactor Regeneration use_enzyme->solution_enzyme Yes purify Improve Purification: - Optimize Chromatography - Attempt Crystallization solution_conditions->purify solution_pg->purify solution_enzyme->purify

Caption: Decision tree for troubleshooting poor regioselectivity.

References

Validation & Comparative

A Comparative Analysis of Cholic Acid Anilide and Chenodeoxycholic Acid Anilide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two synthetic bile acid derivatives, cholic acid anilide and chenodeoxythis compound. While direct comparative experimental data is limited, this document synthesizes available information on the parent compounds and related derivatives to offer a predictive comparison of their physicochemical properties, biological activities, and potential therapeutic applications, particularly in oncology.

Introduction: Parent Bile Acids and Their Anilide Derivatives

Cholic acid and chenodeoxycholic acid are primary bile acids synthesized in the liver from cholesterol. They play crucial roles in lipid digestion and absorption. Cholic acid is a tri-hydroxy bile acid, while chenodeoxycholic acid is a di-hydroxy bile acid, a structural difference that significantly influences their biological activities. The anilide derivatives of these bile acids are synthetic compounds where the carboxylic acid group is converted to an anilide. This modification is expected to alter their hydrophobicity and biological activity, potentially enhancing their therapeutic index. This compound has been identified as a potent inhibitor of cancer cell proliferation through the induction of apoptosis.[1] Due to a lack of direct studies on chenodeoxythis compound, this guide will extrapolate its potential properties based on the known characteristics of its parent compound.

Physicochemical Properties

The fundamental difference in the number of hydroxyl groups between cholic acid and chenodeoxycholic acid dictates their polarity and, consequently, their biological interactions. The conversion to anilides will increase the hydrophobicity of both molecules.

PropertyCholic AcidChenodeoxycholic AcidThis compound (Predicted)Chenodeoxythis compound (Predicted)
Molecular Formula C₂₄H₄₀O₅C₂₄H₄₀O₄C₃₀H₄₅NO₄C₃₀H₄₅NO₃
Molecular Weight 408.6 g/mol 392.6 g/mol [2]483.7 g/mol [1]~467.7 g/mol
Hydroxyl Groups 3 (at C3, C7, C12)2 (at C3, C7)32
Solubility Insoluble in water; soluble in alcohol and acetic acidSparingly soluble in water[2]Predicted to have lower aqueous solubility than cholic acid.Predicted to have lower aqueous solubility than chenodeoxycholic acid.
Hydrophobicity Less hydrophobicMore hydrophobicPredicted to be more hydrophobic than cholic acid.Predicted to be more hydrophobic than chenodeoxycholic acid.

Comparative Biological Activity

Cytotoxicity

The cytotoxicity of bile acids is often correlated with their hydrophobicity. Chenodeoxycholic acid is generally more cytotoxic than cholic acid.[3][4] this compound has been shown to be a potent inhibitor of cancer cell growth.[1] It is hypothesized that chenodeoxythis compound, being more hydrophobic, may exhibit even greater cytotoxicity.

CompoundCell LineIC₅₀ (μM)Reference
Cholic Acid Ovarian Cancer (A2780)>400--INVALID-LINK--
Chenodeoxycholic Acid Ovarian Cancer (A2780)~200--INVALID-LINK--
Colon Cancer (unspecified)Physiologically relevant concentrations--INVALID-LINK--
This compound C. difficile spore germination1.8--INVALID-LINK--
Induction of Apoptosis

Both deoxycholic acid and chenodeoxycholic acid are known to induce apoptosis in various cancer cell lines, with chenodeoxycholic acid often being the more potent of the two.[4][5][6][7] this compound is also known to induce apoptosis in human cancer cells.[1] The apoptotic mechanism of chenodeoxycholic acid in colon adenocarcinoma cells involves oxidative stress, mitochondrial permeability transition, and the activation of caspases-9 and -3.[5][6][7] It is plausible that both anilides will follow similar apoptotic pathways, with the potency likely being higher for the chenodeoxycholic acid derivative.

Signaling Pathways

Bile acids exert their effects through various signaling pathways, primarily via the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5.[8][9] Chenodeoxycholic acid is a potent activator of FXR.[10] The activation of these receptors can lead to downstream effects on cell proliferation, apoptosis, and metabolism.

Experimental Workflow for Comparative Analysis

G cluster_synthesis Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis Cholic Acid Cholic Acid This compound This compound Cholic Acid->this compound Amidation Chenodeoxycholic Acid Chenodeoxycholic Acid Chenodeoxythis compound Chenodeoxythis compound Chenodeoxycholic Acid->Chenodeoxythis compound Amidation Aniline Aniline Aniline->this compound Aniline->Chenodeoxythis compound Cancer Cell Lines Cancer Cell Lines This compound->Cancer Cell Lines Chenodeoxythis compound->Cancer Cell Lines Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cancer Cell Lines->Cytotoxicity Assay (MTT) Treatment Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cancer Cell Lines->Apoptosis Assay (Annexin V/PI) Treatment Western Blot Western Blot Cancer Cell Lines->Western Blot Lysis IC50 Values IC50 Values Cytotoxicity Assay (MTT)->IC50 Values Apoptotic Cell Percentage Apoptotic Cell Percentage Apoptosis Assay (Annexin V/PI)->Apoptotic Cell Percentage Protein Expression Levels Protein Expression Levels Western Blot->Protein Expression Levels Comparative Analysis Comparative Analysis IC50 Values->Comparative Analysis Apoptotic Cell Percentage->Comparative Analysis Protein Expression Levels->Comparative Analysis

Caption: Workflow for the comparative analysis of this compound and chenodeoxythis compound.

Chenodeoxycholic Acid-Induced Apoptosis Pathway

G CDCA Chenodeoxycholic Acid ROS ↑ Reactive Oxygen Species (ROS) CDCA->ROS Mito Mitochondrial Stress ROS->Mito Bcl2 ↓ Bcl-2 Mito->Bcl2 Bax ↑ Bax activation Mito->Bax Casp9 Caspase-9 activation Bax->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of chenodeoxycholic acid-induced apoptosis.

Experimental Protocols

Synthesis of this compound and Chenodeoxythis compound

Objective: To synthesize the anilide derivatives of cholic acid and chenodeoxycholic acid.

Materials:

  • Cholic acid or chenodeoxycholic acid

  • Aniline

  • Dicyclohexylcarbodiimide (DCC)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve cholic acid (or chenodeoxycholic acid) in DMF.

  • Add aniline and DCC to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the anilide derivatives.

Materials:

  • Human cancer cell lines (e.g., HT-29, HepG2)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound and chenodeoxythis compound stock solutions in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the anilide derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Use DMSO as a vehicle control.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with the anilide derivatives.

Materials:

  • Human cancer cell lines

  • This compound and chenodeoxythis compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC₅₀ concentration of each anilide derivative for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of the potential differences between this compound and chenodeoxythis compound. Based on the properties of their parent compounds, it is hypothesized that chenodeoxythis compound will exhibit greater hydrophobicity and, consequently, higher cytotoxicity and pro-apoptotic activity compared to this compound.

Future research should focus on the direct synthesis and head-to-head experimental comparison of these two compounds. Key areas of investigation should include:

  • Determination of their IC₅₀ values across a panel of cancer cell lines.

  • Elucidation of their specific mechanisms of apoptosis induction.

  • Investigation of their effects on key signaling pathways, including FXR and TGR5 activation.

  • In vivo studies to assess their anti-tumor efficacy and toxicity profiles.

Such studies will be crucial in determining the therapeutic potential of these novel bile acid derivatives.

References

Cholic Acid Anilide: A Potent Inhibitor of Clostridioides difficile Spore Germination

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Clostridioides difficile infection (CDI) presents a significant and urgent threat to public health, largely driven by the resilience of its spores. These dormant structures are the primary vehicles for transmission and infection, initiating disease upon germination in the gut. A promising strategy to combat CDI is to prevent this germination process. This guide provides a comparative analysis of cholic acid anilide (CaPA), a novel bile salt analog, and its inhibitory effects on C. difficile spore germination, supported by experimental data and detailed methodologies.

Competitive Inhibition of Spore Germination

This compound acts as an alternative substrate inhibitor of C. difficile spore germination.[1][2] It effectively competes with the natural germinant, taurocholate, for binding to the spore's germinant receptor, the CspC protease.[1][2] This competitive binding delays and reduces the efficiency of spore germination, thereby diminishing the number of vegetative cells that produce toxins.[1][2]

Comparative Efficacy of C. difficile Inhibitors

Experimental data demonstrates the superior and broader-spectrum inhibitory activity of CaPA compared to other bile salt analogs, such as CamSA. The half-maximal inhibitory concentration (IC50) values of CaPA are consistently in the low-micromolar range across various C. difficile strains, including hypervirulent ribotypes.[3]

InhibitorTargetMechanism of ActionIC50 (µM) against various C. difficile strainsIn Vivo Efficacy
This compound (CaPA) Spore Germination (CspC receptor)Competitive inhibition of taurocholate bindingLow-micromolar range[3]Protects mice and hamsters from multiple strains[3][4]
CamSA Spore Germination (CspC receptor)Competitive inhibition of taurocholate bindingStrain-specific, less active against some hypervirulent strains[3][4]Effective against strain 630 but not others[3][4]
Chenodeoxycholate (CDCA) Spore GerminationCompetitive inhibitor of taurocholate-mediated germination[5][6]Varies by strainInhibits germination[5][6]
Muricholic Acids (α, β, ω) Spore Germination and Vegetative GrowthInhibition of germination and growthNot specifiedPotential impact on virulence in mouse models[6]
Secondary Bile Acids (DCA, LCA) Vegetative GrowthInhibition of growthNot specifiedCorrelated with inhibition of C. difficile growth in vivo[7]

Experimental Protocols

Spore Germination Inhibition Assay:

This assay quantifies the ability of a compound to inhibit the germination of C. difficile spores.

  • C. difficile Spore Preparation: Spores are purified from C. difficile cultures grown on solid medium. The purity of the spore preparation is assessed by phase-contrast microscopy.

  • Germination Initiation: Purified spores are incubated with a known germinant, typically a combination of taurocholate and glycine, to induce germination.

  • Inhibitor Treatment: Test compounds, such as CaPA, are added to the spore suspension at varying concentrations prior to or concurrently with the addition of germinants.

  • Measurement of Germination: Spore germination is monitored by measuring the decrease in optical density (OD) at 600 nm over time. Germination leads to a decrease in the refractive index of the spores, resulting in a lower OD.

  • Data Analysis: The percentage of germination inhibition is calculated by comparing the OD change in the presence of the inhibitor to the control (no inhibitor). IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Murine Model of CDI:

This model evaluates the prophylactic efficacy of an inhibitor in preventing CDI in mice.

  • Animal Preparation: Mice are pre-treated with a cocktail of antibiotics in their drinking water to disrupt their native gut microbiota, making them susceptible to C. difficile infection.

  • Inhibitor Administration: Mice are orally administered the test compound (e.g., CaPA) or a vehicle control for a specified period.

  • C. difficile Challenge: Following inhibitor administration, mice are challenged with a known dose of C. difficile spores via oral gavage.

  • Monitoring: Animals are monitored daily for signs of CDI, including weight loss, diarrhea, and mortality.

  • Endpoint Analysis: At the end of the study, intestinal contents and tissues can be collected for analysis of C. difficile colonization, toxin levels, and histopathology.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway of C. difficile spore germination and the experimental workflow for validating an inhibitor.

G cluster_spore C. difficile Spore Taurocholate Taurocholate (Germinant) CspC CspC Receptor Taurocholate->CspC Binds to Glycine Glycine (Co-germinant) Glycine->CspC Co-activates Germination_Cascade Germination Cascade CspC->Germination_Cascade Activates CaPA This compound (Inhibitor) CaPA->CspC Competitively Binds (Inhibits) Vegetative_Cell Vegetative Cell (Toxin Production) Germination_Cascade->Vegetative_Cell Leads to

Caption: C. difficile Spore Germination Pathway and Inhibition by this compound.

G cluster_workflow Inhibitor Validation Workflow Start Identify Potential Inhibitors In_Vitro In Vitro Spore Germination Assay Start->In_Vitro Determine_IC50 Determine IC50 Values In_Vitro->Determine_IC50 In_Vivo In Vivo Animal Model of CDI Determine_IC50->In_Vivo Efficacy_Evaluation Evaluate Prophylactic Efficacy In_Vivo->Efficacy_Evaluation Mechanism_Study Mechanism of Action Studies Efficacy_Evaluation->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: Experimental Workflow for Validating C. difficile Inhibitors.

Conclusion

This compound demonstrates significant potential as a prophylactic agent against Clostridioides difficile infection. Its potent, broad-spectrum inhibition of spore germination, coupled with proven in vivo efficacy, positions it as a promising candidate for further development. The experimental frameworks provided herein offer a robust approach for the continued evaluation and comparison of CaPA and other novel anti-germinants. This targeted strategy of inhibiting spore germination represents a critical advancement in the fight against CDI.

References

Comparing the efficacy of cholic acid derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of bile acids and their derivatives in oncology is an expanding field of interest. These molecules, traditionally known for their role in digestion, are now being investigated for their cytotoxic and cytostatic effects on various cancer cell lines. This guide provides a comparative overview of the efficacy of several cholic acid derivatives, supported by experimental data, to aid researchers in drug discovery and development.

Quantitative Efficacy of Cholic Acid Derivatives Against Cancer Cell Lines

The following table summarizes the in vitro efficacy of various cholic acid derivatives against a range of human cancer cell lines. The data, presented as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values, offer a quantitative comparison of their cytotoxic potential.

Cholic Acid Derivative/ConjugateCancer Cell LineEfficacy (GI50/IC50 in µM)Reference Compound (GI50/IC50 in µM)
CA-Aryl/Heteroaryl Hybrid (Compound 67) Breast (MCF-7)1.35Cisplatin: 7.21, Doxorubicin: 1
CA-Aryl/Heteroaryl Hybrid (Compound 68) Breast (MCF-7)1.41Cisplatin: 7.21, Doxorubicin: 1
CA-Aryl/Heteroaryl Hybrid (Compound 71) Breast (MCF-7)4.52Cisplatin: 7.21, Doxorubicin: 1
CA-Aryl/Heteroaryl Hybrid (Compound 69) Glioblastoma (U87)2.49Cisplatin: 3.78, Doxorubicin: 2.60
CA-Aryl/Heteroaryl Hybrid (Compound 70) Glioblastoma (U87)2.46Cisplatin: 3.78, Doxorubicin: 2.60
CA-Aryl/Heteroaryl Hybrid (Compound 71) Glioblastoma (U87)1.62Cisplatin: 3.78, Doxorubicin: 2.60
CA-Phenolic Derivative (Compound 4) Colon (HCT116)21.32 - 28.905-FU: >50
CA-Phenolic Derivative (Compound 5) Colon (HCT116)21.32 - 28.905-FU: >50
CA-Phenolic Derivative (Compound 6) Colon (HCT116)21.32 - 28.905-FU: >50
CA-Phenolic Derivative (Compound 7) Colon (HCT116)21.32 - 28.905-FU: >50
CA-Artemisinin Hybrid (Compound 32) Lymphoma (SUDHL-4)~10 (for 70% growth inhibition)Artemether: 100 (for 70% growth inhibition)
Lithocholic Acid (LCA) Prostate (LNCaP)40.5 ± 0.07Not specified
Lithocholic Acid (LCA) Prostate (PC-3)74.9 ± 0.25Not specified

Data compiled from multiple sources.[1][2][3][4] Note that experimental conditions may vary between studies.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of cholic acid derivatives against cancer cell lines.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][5][6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cholic acid derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of cholic acid derivatives for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[1][10][11][12][13]

Protocol:

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the cholic acid derivatives for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the distribution of cells in the different phases of the cell cycle.

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane or invade through an extracellular matrix layer, mimicking metastasis.[14][15][16][17]

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

  • Cell Seeding: Starve the cancer cells in serum-free medium for 12-24 hours. Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 24-48 hours).

  • Removal of Non-migrated Cells: Carefully remove the cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

  • Quantification: Visualize and count the stained cells in several random fields under a microscope. The number of migrated/invaded cells is an indicator of the migratory/invasive potential of the cells.

Signaling Pathways and Mechanisms of Action

Cholic acid derivatives exert their anticancer effects through the modulation of various signaling pathways. A common mechanism involves the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Cholic_Acid_Derivative_Ext Cholic Acid Derivatives Death_Receptors Death Receptors (e.g., Fas/CD95) Caspase8 Caspase-8 Death_Receptors->Caspase8 activates Caspase3_Ext Caspase-3 Caspase8->Caspase3_Ext activates Apoptosis Apoptosis Caspase3_Ext->Apoptosis Cholic_Acid_Derivative_Int Cholic Acid Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Cholic_Acid_Derivative_Int->Bcl2 inhibits Bax Bax (Pro-apoptotic) Cholic_Acid_Derivative_Int->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release Bax->Mitochondrion promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3_Int Caspase-3 Caspase9->Caspase3_Int activates Caspase3_Int->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways activated by cholic acid derivatives.

Furthermore, some cholic acid derivatives have been shown to influence other critical signaling cascades involved in cell proliferation, invasion, and survival, such as the MAPK pathway.[18][19][20][21][22][23]

MAPK_Signaling_Pathway ROS ROS Production MAPK_Kinases MAPK Kinases (ERK1/2, JNK, p38) ROS->MAPK_Kinases activates AP1_NFkB Transcription Factors (AP-1, NF-κB) MAPK_Kinases->AP1_NFkB activates Gene_Expression Gene Expression (e.g., MMP-9) AP1_NFkB->Gene_Expression upregulates Cell_Invasion Cell Invasion Gene_Expression->Cell_Invasion promotes

Caption: MAPK signaling pathway activated by cholic acid leading to increased cell invasion.

Workflow for Evaluating Anticancer Efficacy

The general workflow for assessing the anticancer properties of a novel cholic acid derivative involves a series of in vitro assays to characterize its effects on cancer cell lines.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with Derivative Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Treatment->Cell_Cycle_Assay Migration_Invasion_Assay Migration/Invasion Assay (Transwell) Treatment->Migration_Invasion_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Migration_Invasion_Assay->Data_Analysis

References

A Comparative Guide to the Quantification of Cholic Acid Anilide: A Cross-Validation Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cholic acid anilide, a synthetic derivative of cholic acid, is paramount for its investigation in various research and development settings. This guide provides a comprehensive comparison of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the determination of this compound in biological matrices. This comparison is based on established methodologies for the parent compound, cholic acid, and other structurally similar bile acid amides, providing a framework for cross-validation and method selection.

Data Presentation: A Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, specificity, and the nature of the sample matrix. Below is a summary of expected performance characteristics for the quantification of this compound based on validated methods for related compounds.

ParameterHPLC-UVLC-MS/MS
Linearity Range 2.0 - 80.0 µg/mL[1]0.005 - 5 µg/mL[2]
Limit of Detection (LOD) 0.060 µg/mL[1]0.001 µg/mL
Limit of Quantification (LOQ) 2.0 µg/mL[1]0.005 µg/mL
Accuracy (% Recovery) 91.3% - 109.3%[1]Within ±15% of nominal value
Precision (% RSD) ≤ 7.3%[1]< 15%
Specificity Moderate; susceptible to interference from compounds with similar chromophores.High; based on specific precursor-to-product ion transitions.
Sample Volume Typically higher (µL range)Typically lower (µL range)
Throughput LowerHigher

Experimental Protocols: A Detailed Look at Methodology

The successful implementation of any analytical method relies on a meticulously detailed protocol. Below are representative experimental procedures for both HPLC-UV and LC-MS/MS, adapted for the analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where concentrations are relatively high.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the calibrated linear range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: YMC-Pack ODS-AQ column (250 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase: A mixture of acetonitrile, methanol, and diluted formic acid solution (pH 2.5)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at a wavelength appropriate for the anilide chromophore (e.g., 254 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C[1]

3. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine, offering high sensitivity and specificity.

1. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of the biological sample (e.g., plasma, urine), add an internal standard.[2]

  • Add a protein precipitating agent, such as acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean tube and dilute with an appropriate solvent system (e.g., methanol:water, 1:1, v/v) before injection.[2]

2. Chromatographic Conditions:

  • Column: X-bridge C18 column[2]

  • Mobile Phase A: 0.1% Formic acid in water[2]

  • Mobile Phase B: Methanol[2]

  • Flow Rate: 0.7 mL/min[2]

  • Gradient Elution: A gradient program is employed to achieve optimal separation.

  • Injection Volume: 10 µL[2]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the acidic cholic acid moiety.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific quantification of the transition from the precursor ion (parent molecule) to a specific product ion (fragment).[2]

Visualizing the Workflow: From Synthesis to Analysis

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis of this compound and a typical analytical workflow.

Synthesis of this compound Cholic Acid Cholic Acid Reaction Reaction Cholic Acid->Reaction Aniline Aniline Aniline->Reaction Coupling Agent Coupling Agent Coupling Agent->Reaction This compound This compound Reaction->this compound Purification Purification This compound->Purification Characterization Characterization Purification->Characterization Analytical Workflow for this compound Quantification Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Data Analysis Data Analysis Detection->Data Analysis Quantification Quantification Data Analysis->Quantification

References

A Comparative Biological Evaluation: Cholic Acid Anilide vs. Cholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of cholic acid anilide, a synthetic derivative, and its parent compound, cholic acid. The following sections present a summary of their cytotoxic, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed methodologies.

Overview of Compounds

Cholic Acid is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. Due to its amphipathic nature, it can emulsify fats in the intestine.

This compound (CaPA) is a synthetic derivative of cholic acid where the carboxylic acid group is replaced with an anilide group. This modification alters its physicochemical properties, potentially leading to different biological activities.

Comparative Biological Activity

The modification of the carboxyl group in cholic acid to an anilide moiety in this compound results in a significant shift in its biological profile. While cholic acid is a natural and relatively benign molecule in terms of cytotoxicity, its antimicrobial and anti-inflammatory effects are limited. In contrast, this compound emerges as a potent agent against specific bacteria, though comprehensive data on its broader biological effects are still emerging.

Cytotoxicity

The cytotoxicity of cholic acid and its derivatives is largely dependent on their hydrophobicity. Cholic acid, being a more hydrophilic bile acid, generally exhibits low cytotoxicity to mammalian cells at physiological concentrations.[1][2] Studies on colon cancer cell lines have shown that cholic acid has minimal to no discernible cytotoxic effects.[2] In contrast, more hydrophobic bile acids like deoxycholic acid and lithocholic acid are significantly more toxic.[3]

CompoundCell LineAssayIC50 (µM)Reference
This compound Caco-2MTTData Not Available-
Cholic Acid Colon Cancer Cell LinesNot SpecifiedNon-toxic at tested concentrations[3]
Anti-inflammatory Activity

Bile acids are known to modulate inflammatory responses.[4] Some bile acids and their derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

There is limited direct evidence for the anti-inflammatory activity of cholic acid itself in models like LPS-stimulated RAW 264.7 macrophages. Some studies suggest that certain bile acids can even have pro-inflammatory effects under specific conditions.

Quantitative data on the anti-inflammatory activity of this compound, specifically its ability to inhibit nitric oxide production, is not currently available in the public domain. However, the structural modification could potentially impart anti-inflammatory properties, a hypothesis that warrants experimental investigation.

CompoundCell LineAssayIC50 for NO Inhibition (µM)Reference
This compound RAW 264.7Griess AssayData Not Available-
Cholic Acid RAW 264.7Griess AssayData Not Available-
Antimicrobial Activity

The antimicrobial properties of cholic acid derivatives have been a subject of interest, with modifications to the cholic acid scaffold leading to potent antimicrobial agents.[1][5][6][7] Cholic acid itself has weak antimicrobial activity, with a high minimum inhibitory concentration (MIC) against bacteria like Staphylococcus aureus.[7]

This compound has been specifically identified as a potent inhibitor of Clostridium difficile spore germination, with an IC50 of 1.8 µM.[8][9] This indicates a targeted and significant antimicrobial action. However, its broader spectrum of activity against other common pathogens like Escherichia coli and Staphylococcus aureus has not been extensively reported. The potent activity against C. difficile suggests that the anilide modification significantly enhances its antimicrobial efficacy compared to the parent cholic acid.

CompoundOrganismMIC (µM)Reference
This compound Clostridium difficile (spore germination)1.8 (IC50)[8][9]
Escherichia coliData Not Available-
Staphylococcus aureusData Not Available-
Cholic Acid Staphylococcus aureus20,000[7]
Escherichia coli>125,000 (generally considered inactive)Inferred from general knowledge

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and cholic acid.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds (this compound and cholic acid) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Assay - Griess Assay)

Objective: To measure the inhibitory effect of the test compounds on nitric oxide (NO) production in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • NO Measurement: 50 µL of the cell culture supernatant is mixed with 50 µL of the Griess reagent in a new 96-well plate and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from a dose-response curve.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various microorganisms.

Methodology:

  • Bacterial Culture: Bacterial strains (e.g., E. coli, S. aureus) are grown in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Inoculum Preparation: The overnight culture is diluted to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow for Biological Evaluation

G cluster_prep Compound Preparation cluster_cytotoxicity Cytotoxicity Assay cluster_inflammation Anti-inflammatory Assay cluster_antimicrobial Antimicrobial Assay compound_prep Cholic Acid & this compound Stock Solutions treat_cyto Treat with compound dilutions compound_prep->treat_cyto Dilute to working concentrations treat_inflam Pre-treat with compounds & stimulate with LPS compound_prep->treat_inflam Dilute to working concentrations serial_dilution Serial dilute compounds in 96-well plate compound_prep->serial_dilution Dilute to working concentrations cell_culture_cyto Culture Caco-2 Cells seed_cyto Seed cells in 96-well plate cell_culture_cyto->seed_cyto seed_cyto->treat_cyto mtt_assay Perform MTT Assay treat_cyto->mtt_assay read_cyto Measure Absorbance mtt_assay->read_cyto calc_cyto Calculate IC50 read_cyto->calc_cyto cell_culture_inflam Culture RAW 264.7 Cells seed_inflam Seed cells in 96-well plate cell_culture_inflam->seed_inflam seed_inflam->treat_inflam griess_assay Perform Griess Assay on supernatant treat_inflam->griess_assay read_inflam Measure Absorbance griess_assay->read_inflam calc_inflam Calculate NO inhibition IC50 read_inflam->calc_inflam bacterial_culture Culture E. coli & S. aureus inoculum_prep Prepare standardized inoculum bacterial_culture->inoculum_prep inoculate Inoculate plate with bacteria inoculum_prep->inoculate serial_dilution->inoculate incubate_antimicrobial Incubate plate inoculate->incubate_antimicrobial determine_mic Determine MIC incubate_antimicrobial->determine_mic

Caption: Workflow for the biological evaluation of cholic acid and its anilide derivative.

Signaling Pathway in LPS-stimulated Macrophages

Caption: Simplified NF-κB signaling pathway leading to nitric oxide production in macrophages.

Conclusion

The conversion of cholic acid to this compound dramatically alters its biological activity profile. While cholic acid is a relatively inert and non-toxic endogenous molecule, its synthetic anilide derivative displays potent and specific antimicrobial activity, as evidenced by its inhibition of C. difficile spore germination. This suggests that the anilide modification is a promising strategy for developing new antimicrobial agents. However, a comprehensive understanding of this compound's biological effects, particularly its cytotoxicity against mammalian cells and its broader anti-inflammatory and antimicrobial spectrum, requires further investigation. The provided experimental protocols offer a framework for conducting such comparative studies to fully elucidate the therapeutic potential and safety profile of this compound.

References

In Vivo Validation of Cholic Acid Anilide as a Therapeutic Agent: A Comparative Guide to Kinase Inhibitors in Thyroid Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of potent and selective kinase inhibitors. Cholic acid anilide has been identified as a potential therapeutic agent, reportedly inducing apoptosis in cancer cells, including those of thyroid origin, through the inhibition of specific kinases.[1] However, a comprehensive in vivo validation of this compound is not yet publicly available. This guide, therefore, provides a comparative overview of established multi-kinase inhibitors currently utilized in the treatment of advanced thyroid cancer, offering a benchmark against which emerging agents like this compound may one day be compared.

This guide will objectively compare the in vivo performance of four FDA-approved tyrosine kinase inhibitors for thyroid cancer: Sorafenib, Lenvatinib, Vandetanib, and Cabozantinib. The comparison will be based on available preclinical experimental data, focusing on their mechanisms of action, efficacy in tumor growth inhibition, and the experimental protocols used in their validation.

Comparative Analysis of In Vivo Efficacy

The following table summarizes the in vivo efficacy of Sorafenib, Lenvatinib, Vandetanib, and Cabozantinib in preclinical mouse models of thyroid cancer. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, cell lines, and dosing regimens.

Therapeutic AgentCancer ModelCell LineDosing RegimenTumor Growth InhibitionReference
Sorafenib Orthotopic Anaplastic Thyroid Carcinoma Xenograft (nude mice)DRO40 mg/kg/day and 80 mg/kg/day63% and 93% inhibition, respectively[2]
Lenvatinib Anaplastic Thyroid Cancer Mouse Model8505C and TCO1-Enhanced antitumor effects when combined with MEK inhibitors[3]
Vandetanib Anaplastic Thyroid Carcinoma Xenograft (CD nu/nu mice)8305C25 mg/kg/daySignificantly inhibited tumor growth[4]
Cabozantinib Medullary Thyroid Carcinoma Xenograft (nude mice)TTDose-dependentDose-dependent tumor growth inhibition[5][6]

Mechanisms of Action: Targeting Key Signaling Pathways in Thyroid Cancer

The therapeutic efficacy of these kinase inhibitors stems from their ability to block critical signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.

Sorafenib Signaling Pathway

Sorafenib is a multi-kinase inhibitor that targets several kinases, including RAF-1, B-RAF, VEGFR-2, and PDGFR-β.[7][8][9][10] By inhibiting the RAF/MEK/ERK pathway, it directly impedes tumor cell proliferation. Its anti-angiogenic effects are mediated through the inhibition of VEGFR-2 and PDGFR-β.

Sorafenib_Pathway cluster_cell Tumor Cell Growth Factors Growth Factors RTKs VEGFR-2 PDGFR-β Growth Factors->RTKs RAS RAS RTKs->RAS RAF B-RAF RAF-1 RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation\nAngiogenesis Proliferation Angiogenesis ERK->Proliferation\nAngiogenesis Sorafenib Sorafenib Sorafenib->RTKs Sorafenib->RAF

Caption: Sorafenib inhibits the RAF/MEK/ERK pathway and receptor tyrosine kinases.

Lenvatinib Signaling Pathway

Lenvatinib is another multi-kinase inhibitor that targets VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT.[3][11][12][13] Its primary mechanism is the potent inhibition of angiogenesis through the VEGFR and FGFR pathways. It also directly inhibits tumor cell proliferation by targeting other key kinases.

Lenvatinib_Pathway cluster_cell Tumor Cell / Endothelial Cell VEGF\nFGF VEGF FGF RTKs VEGFR1-3 FGFR1-4 PDGFRα RET, KIT VEGF\nFGF->RTKs Downstream Signaling PI3K/AKT RAS/RAF/MEK/ERK RTKs->Downstream Signaling Angiogenesis\nProliferation Angiogenesis Proliferation Downstream Signaling->Angiogenesis\nProliferation Lenvatinib Lenvatinib Lenvatinib->RTKs

Caption: Lenvatinib targets multiple receptor tyrosine kinases involved in angiogenesis and proliferation.

Vandetanib Signaling Pathway

Vandetanib is a potent inhibitor of RET, VEGFR, and EGFR signaling pathways.[14][15][16][17][18] Its efficacy in medullary thyroid cancer is largely attributed to its inhibition of the RET proto-oncogene. The anti-angiogenic effects are mediated through VEGFR inhibition, and the anti-proliferative effects through EGFR inhibition.

Vandetanib_Pathway cluster_cell Tumor Cell / Endothelial Cell Growth Factors\n(VEGF, EGF) Growth Factors (VEGF, EGF) RTKs VEGFR EGFR RET Growth Factors\n(VEGF, EGF)->RTKs Downstream Signaling PI3K/AKT RAS/RAF/MEK/ERK RTKs->Downstream Signaling Angiogenesis\nProliferation\nSurvival Angiogenesis Proliferation Survival Downstream Signaling->Angiogenesis\nProliferation\nSurvival Vandetanib Vandetanib Vandetanib->RTKs Cabozantinib_Pathway cluster_cell Tumor Cell / Endothelial Cell Growth Factors\n(HGF, VEGF) Growth Factors (HGF, VEGF) RTKs MET VEGFR2 RET Growth Factors\n(HGF, VEGF)->RTKs Downstream Signaling PI3K/AKT RAS/RAF/MEK/ERK RTKs->Downstream Signaling Invasion\nMetastasis\nAngiogenesis Invasion Metastasis Angiogenesis Downstream Signaling->Invasion\nMetastasis\nAngiogenesis Cabozantinib Cabozantinib Cabozantinib->RTKs Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Cell_Culture Thyroid Cancer Cell Line Culture Tumor_Implantation Subcutaneous or Orthotopic Implantation of Cancer Cells Cell_Culture->Tumor_Implantation Animal_Model Immunocompromised Mice (e.g., nude, SCID) Animal_Model->Tumor_Implantation Tumor_Growth Monitoring Tumor Volume Tumor_Implantation->Tumor_Growth Drug_Administration Oral Gavage or other routes (Vehicle Control vs. Treatment Group) Tumor_Growth->Drug_Administration Endpoint Pre-defined Endpoint (e.g., tumor size, time) Drug_Administration->Endpoint Toxicity_Assessment Monitoring Animal Weight and General Health Drug_Administration->Toxicity_Assessment Tumor_Analysis Tumor Excision and Analysis (IHC, Western Blot) Endpoint->Tumor_Analysis Data_Interpretation Statistical Analysis of Tumor Growth Inhibition Tumor_Analysis->Data_Interpretation Toxicity_Assessment->Data_Interpretation

References

Unveiling Molecular Interactions: A Comparative Docking Analysis of Bile Acid Derivatives with TGR5

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinities and interaction patterns of various bile acid derivatives with the Takeda G-protein-coupled receptor 5 (TGR5), a key therapeutic target for metabolic and inflammatory diseases. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of molecular docking studies, supported by experimental data and detailed protocols, to facilitate the rational design of novel TGR5 agonists.

Comparative Binding Affinities of TGR5 Ligands

The binding affinity of a ligand to its receptor is a critical determinant of its potency. Molecular docking studies provide valuable insights into these interactions by predicting the binding conformation and estimating the binding energy. The following table summarizes the docking scores of various natural and synthetic bile acid derivatives against the TGR5 receptor. Lower docking scores typically indicate a higher binding affinity.

Compound NameAbbreviationTypeDocking Score (kcal/mol)Reference
Lithocholic acidLCANatural Bile Acid-10.2 to -5.2[1]
Deoxycholic acidDCANatural Bile AcidNot explicitly stated, but potent agonist[2]
Chenodeoxycholic acidCDCANatural Bile AcidNot explicitly stated, but potent agonist[2]
Cholic acidCANatural Bile AcidNot explicitly stated, but potent agonist[2]
6α-ethyl-23(S)-methyl-cholic acidINT-777 (S-EMCA)Synthetic Bile Acid Derivative-634.1 (IFD Score)[3][4]
Obeticholic acidOCA (INT-747)Synthetic Bile Acid Derivative-621.8 (IFD Score)[3]
Oleanolic acidOANatural TriterpenoidVaries by study[2][5]
Betulinic acidBANatural TriterpenoidVaries by study[2][5]
Curcumin-Natural CompoundVaries by study[5]
Ursolic acidUANatural TriterpenoidVaries by study[5]

Note: Docking scores can vary depending on the specific software, force fields, and receptor models used. The data presented here is a synthesis from multiple sources to provide a comparative overview.

The TGR5 Signaling Cascade

TGR5 is a G-protein-coupled receptor (GPCR) that, upon activation by bile acids, primarily couples to the Gαs subunit.[6][7] This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to various physiological responses.[5][8] These include the regulation of energy expenditure, glucose homeostasis, and inflammatory responses.[2][4][5] In some cell types, TGR5 can also couple to Gαi, leading to a decrease in cAMP and activation of the ERK1/2 pathway.[6][8]

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGR5 TGR5 Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gas->AC Activates PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Physiological Response Downstream->Response BA Bile Acid Derivative BA->TGR5 Binds

Caption: TGR5 Signaling Pathway.

Experimental Protocols: Molecular Docking of TGR5

The following provides a generalized workflow for performing molecular docking studies with TGR5, based on methodologies cited in the literature.[1][3][5][10]

Docking_Workflow PDB 1. Protein Preparation (TGR5, PDB: 7BW0) Grid 3. Grid Box Generation (Define Binding Site) PDB->Grid Ligand 2. Ligand Preparation (Bile Acid Derivatives) Docking 4. Molecular Docking (e.g., AutoDock Vina, CB-Dock2) Ligand->Docking Grid->Docking Analysis 5. Pose Analysis & Scoring (Binding Energy Calculation) Docking->Analysis Visualization 6. Interaction Visualization (e.g., PyMOL, Discovery Studio) Analysis->Visualization

Caption: Molecular Docking Workflow.

1. Protein Preparation:

  • The three-dimensional structure of the human TGR5 receptor is obtained from the Protein Data Bank (PDB ID: 7BW0).[5][10]

  • The protein structure is prepared by removing water molecules and any co-crystallized ligands.

  • Hydrogen atoms are added, and the protein is energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D or 3D structures of the bile acid derivatives are obtained from databases such as PubChem or synthesized in silico.[5][10]

  • Ligands are prepared by assigning appropriate atom types and charges, and their geometries are optimized.

3. Grid Box Generation:

  • A grid box is defined around the known or predicted binding site of the TGR5 receptor. Key residues involved in bile acid binding, such as Asn93, Glu169, and Tyr240, can be used to guide the placement of the grid box.[1][3]

4. Molecular Docking:

  • Docking simulations are performed using software such as AutoDock Vina or CB-Dock2.[1][10] These programs systematically sample different conformations and orientations of the ligand within the defined grid box.

5. Pose Analysis and Scoring:

  • The resulting docking poses are clustered and ranked based on their predicted binding energies (docking scores).

  • The pose with the lowest binding energy is typically considered the most likely binding mode.

6. Interaction Visualization:

  • The best-ranked docking poses are visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the TGR5 receptor.[10] This analysis helps to rationalize the observed binding affinities and can guide the design of new derivatives with improved potency and selectivity.

References

A Comparative Analysis of Cholic Acid Anilide and Other TGR5 Agonists in Modulating G-Protein Coupled Bile Acid Receptor 5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various TGR5 agonists, with a focus on available data for cholic acid derivatives. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to aid in the evaluation of these compounds for therapeutic development.

Takeda G-protein coupled receptor 5 (TGR5), a member of the G-protein coupled receptor superfamily, has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Its activation by bile acids and synthetic agonists initiates a signaling cascade that influences glucose homeostasis, energy expenditure, and inflammatory responses. A wide array of natural and synthetic TGR5 agonists have been identified and characterized. This guide focuses on comparing the efficacy of these agonists, with a particular interest in cholic acid derivatives, including the less characterized cholic acid anilide.

Quantitative Comparison of TGR5 Agonist Efficacy

The efficacy of TGR5 agonists is primarily determined by their potency in activating the receptor, commonly measured as the half-maximal effective concentration (EC50) in in-vitro assays. The following table summarizes the reported EC50 values for a selection of known TGR5 agonists.

AgonistAgonist TypeHuman TGR5 EC50 (µM)Murine TGR5 EC50 (µM)Reference
This compound SyntheticData Not AvailableData Not Available-
Lithocholic Acid (LCA)Primary Bile Acid0.53-[1][2]
Deoxycholic Acid (DCA)Secondary Bile Acid1.0-[2]
Chenodeoxycholic Acid (CDCA)Primary Bile Acid4.4 - 7.5-[1][2]
Cholic Acid (CA)Primary Bile Acid7.7-[1][2]
Taurolithocholic Acid (TLCA)Conjugated Bile Acid0.33-[2]
INT-777Semi-syntheticPotent Agonist-[3]
Betulinic AcidNatural Product--[4]
LT-188ASynthetic23-[5]
OM8Synthetic0.2020.074[6]
Compound 12Synthetic0.1430.0012[7]

Note: The potency of agonists can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

The evaluation of TGR5 agonist efficacy typically involves two key in-vitro assays: measurement of intracellular cyclic adenosine monophosphate (cAMP) accumulation and quantification of glucagon-like peptide-1 (GLP-1) secretion.

TGR5 Activation Assay (cAMP Measurement)

This assay directly measures the activation of the TGR5 receptor by quantifying the downstream second messenger, cAMP.

Objective: To determine the potency (EC50) of a test compound in activating the TGR5 receptor.

General Protocol:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected to express the human or murine TGR5 receptor.[6][9]

  • Seeding: Cells are seeded into 96-well plates at a density of 30,000-50,000 cells per well and incubated for 18-24 hours.[9]

  • Compound Treatment: The culture medium is replaced with a stimulation buffer containing various concentrations of the test compound. A known TGR5 agonist, such as Lithocholic Acid, is used as a positive control.[10] The incubation period is typically short, around 30 minutes at room temperature.[10]

  • cAMP Measurement: Intracellular cAMP levels are measured using various methods, including:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where a fluorescent tracer competes with cellular cAMP for binding to a specific antibody.

    • Luciferase Reporter Assay: Cells are co-transfected with a cAMP response element (CRE) linked to a luciferase reporter gene. TGR5 activation leads to cAMP production, which in turn drives luciferase expression.[6]

    • ELISA: A standard enzyme-linked immunosorbent assay to quantify cAMP levels.

  • Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is calculated.

GLP-1 Secretion Assay

This assay assesses the physiological response to TGR5 activation in enteroendocrine cells, which is the secretion of the incretin hormone GLP-1.

Objective: To measure the ability of a TGR5 agonist to stimulate GLP-1 secretion from enteroendocrine cells.

General Protocol:

  • Cell Culture: Murine intestinal enteroendocrine cell lines, such as STC-1 or GLUTag cells, are cultured in appropriate media.[4][11]

  • Seeding: Cells are seeded into 24-well plates and allowed to adhere and grow for approximately 20-24 hours.[11]

  • Compound Treatment: The cells are washed and incubated with a standard saline solution containing the test compound at various concentrations for a period of 2 hours at 37°C.[11] The solution also contains protease inhibitors to prevent GLP-1 degradation.[11]

  • Sample Collection: The supernatant (culture medium) is collected to measure secreted GLP-1. The cells are lysed to measure the intracellular GLP-1 content.[11]

  • GLP-1 Measurement: The concentration of GLP-1 in the supernatant and cell lysates is quantified using a specific ELISA kit.[12]

  • Data Analysis: GLP-1 secretion is typically expressed as a percentage of the total cellular GLP-1 content. The results are analyzed to determine the dose-dependent effect of the agonist on GLP-1 release.

Visualizing the Molecular Pathway and Experimental Process

To better understand the mechanisms and procedures involved, the following diagrams illustrate the TGR5 signaling pathway and a generalized experimental workflow for evaluating TGR5 agonists.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular TGR5 TGR5 Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1 GLP-1 Secretion CREB->GLP1 Stimulates Agonist TGR5 Agonist (e.g., this compound) Agonist->TGR5 Binds

Figure 1: TGR5 signaling pathway upon agonist binding.

Experimental_Workflow cluster_invitro In-Vitro Evaluation start Synthesize/Obtain Test Compound (e.g., this compound) cAMP_assay cAMP Accumulation Assay (HEK293-TGR5 or CHO-TGR5 cells) start->cAMP_assay GLP1_assay GLP-1 Secretion Assay (STC-1 or GLUTag cells) start->GLP1_assay data_analysis Data Analysis (EC50/IC50 Calculation) cAMP_assay->data_analysis GLP1_assay->data_analysis comparison Compare Efficacy with Known TGR5 Agonists data_analysis->comparison

Figure 2: General workflow for evaluating TGR5 agonists.

References

Validating the Anti-inflammatory Properties of Cholic Acid Anilide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory properties of cholic acid anilide against two well-established anti-inflammatory drugs: the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) meloxicam. While direct experimental data on the anti-inflammatory effects of this compound is limited, this document extrapolates its potential mechanisms based on the known activities of its parent compound, cholic acid, and other synthetic bile acid derivatives. The information presented herein is intended to serve as a foundational resource for researchers looking to investigate the therapeutic potential of this compound in inflammatory diseases.

Introduction to this compound and its Potential Anti-inflammatory Role

This compound is a synthetic derivative of cholic acid, a primary bile acid naturally synthesized in the liver. While current research primarily focuses on its efficacy as an inhibitor of Clostridium difficile spore germination, the broader family of bile acids and their derivatives are recognized for their role in modulating inflammatory responses.

Bile acids can exert anti-inflammatory effects through various mechanisms, most notably by interacting with cellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). It is hypothesized that synthetic modifications to the cholic acid structure, such as the addition of an anilide group, could enhance its interaction with key proteins in these pathways, leading to a more potent anti-inflammatory effect. This guide will explore this potential by comparing it to the known mechanisms and efficacy of dexamethasone and meloxicam.

Comparative Analysis of Anti-inflammatory Agents

This section compares this compound (based on the inferred properties of bile acid derivatives) with dexamethasone and meloxicam across several key parameters, including their mechanism of action and their effects on pro-inflammatory cytokine production.

Mechanism of Action
  • This compound (Putative): As a bile acid derivative, this compound is predicted to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. This could occur through the inhibition of IκBα degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription.

  • Dexamethasone: This potent synthetic glucocorticoid exhibits broad anti-inflammatory effects. A primary mechanism is the inhibition of the NF-κB pathway. Dexamethasone induces the synthesis of IκBα, the inhibitor of NF-κB, which traps NF-κB in the cytoplasm and prevents it from activating inflammatory genes.[1][2] It can also suppress the activity of other transcription factors like activator protein-1 (AP-1).

  • Meloxicam: A non-steroidal anti-inflammatory drug (NSAID), meloxicam preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme.[3][4] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX-2, meloxicam reduces prostaglandin synthesis, thereby alleviating inflammatory symptoms. Some studies also suggest that meloxicam can inhibit the activation of NF-κB.

Quantitative Comparison of Cytokine Inhibition

The following table summarizes the quantitative data on the inhibition of TNF-α and IL-6 by the compared substances in in vitro models of inflammation, typically using lipopolysaccharide (LPS)-stimulated macrophages. It is important to note that no direct data for this compound is currently available; the data for cholic acid is presented as a proxy.

CompoundTarget Cell LineCytokineIC50 / Inhibition %
Cholic Acid RAW 264.7 MacrophagesIL-6Significant inhibition at pathological concentrations
Dexamethasone RAW 264.7 MacrophagesTNF-αSignificant suppression at 1µM[1][3]
Human MonocytesIL-6Dose-dependent suppression
Meloxicam RAW 264.7 MacrophagesTNF-α, IL-6Significant decrease in expression[5]
Bovine Endometrial CellsTNF-α, IL-6Reduction in mRNA levels

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency. The data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols

To validate the anti-inflammatory properties of a test compound like this compound, a series of in vitro experiments are typically performed. Below are detailed methodologies for key assays.

General Experimental Workflow

The following diagram illustrates a standard workflow for evaluating the anti-inflammatory potential of a novel compound.

G cluster_0 Cell Culture & Treatment cluster_1 Cytokine Analysis cluster_2 Signaling Pathway Analysis culture Culture RAW 264.7 Macrophages seed Seed cells in plates culture->seed pretreat Pre-treat with this compound / Comparators seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate collect_supernatant Collect cell supernatant stimulate->collect_supernatant lyse_cells Lyse cells to extract protein stimulate->lyse_cells elisa Measure TNF-α & IL-6 by ELISA collect_supernatant->elisa western_blot Western Blot for p-p65, IκBα lyse_cells->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory validation.
LPS-Induced Inflammation in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (this compound) or control compounds (dexamethasone, meloxicam). Incubate for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours to allow for cytokine production and secretion.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
  • Sample Collection: After the 24-hour incubation, centrifuge the culture plates and collect the cell-free supernatants.

  • ELISA Protocol: Use commercially available ELISA kits for murine TNF-α and IL-6. Follow the manufacturer's instructions. Briefly:

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add standards and samples (supernatants) to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add a substrate solution to develop a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

Western Blot for NF-κB Pathway Activation
  • Protein Extraction: After a shorter incubation period with LPS (e.g., 30-60 minutes), wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated p65 (p-p65) and IκBα overnight at 4°C. Also, probe for total p65 and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-p65 band relative to the total p65 and the degradation of the IκBα band will indicate the level of NF-κB activation.

NF-κB Signaling Pathway and Points of Inhibition

The diagram below illustrates the canonical NF-κB signaling pathway and highlights the known and potential points of inhibition by the compounds discussed.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Dex Dexamethasone Dex->IkBa_p65_p50 Induces IκBα synthesis CAA This compound (Putative) CAA->IkBa_p65_p50 Inhibits IκBα degradation

Caption: NF-κB signaling pathway and potential inhibition points.

Conclusion

While this compound is a promising synthetic bile acid derivative, its anti-inflammatory properties have not yet been extensively characterized. Based on the known functions of other bile acids, it is plausible that this compound may exert anti-inflammatory effects through the modulation of the NF-κB signaling pathway. This guide provides a framework for the systematic evaluation of this potential, offering a direct comparison with the well-established anti-inflammatory agents dexamethasone and meloxicam. The provided experimental protocols and pathway diagrams serve as a starting point for researchers to design and conduct studies that will elucidate the therapeutic potential of this compound in inflammatory conditions. Further research is warranted to generate direct experimental data and validate the hypotheses presented in this guide.

References

Safety Operating Guide

Proper Disposal of Cholic Acid Anilide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of cholic acid anilide, a synthetic bile acid derivative used in research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental protection practices.

This compound, while not classified as a hazardous substance according to the available safety data for its parent compound, cholic acid, should be handled with care.[1] As a matter of best practice, and in the absence of a specific Safety Data Sheet (SDS) for the anilide form, it is recommended that this compound waste be treated as a chemical waste product. All laboratory personnel should adhere to their institution's chemical hygiene plan and waste disposal protocols.

Summary of Chemical and Physical Properties

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 6912-96-5[2]
Molecular Formula C₃₀H₄₅NO₄[2]
Molecular Weight 483.7 g/mol [2]
Formulation Crystalline solid
Purity ≥98%
Solubility (DMF) 10 mg/ml[2]
Solubility (DMSO) 10 mg/ml[2]
Solubility (DMSO:PBS (pH 7.2) (1:4)) 0.20 mg/ml[2]
Solubility (Ethanol) 1 mg/ml[2]
Storage Temperature -20°C[2]
Stability ≥ 4 years[2]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound waste generated in a laboratory setting. This procedure is based on general guidelines for the disposal of non-hazardous chemical waste and should be adapted to comply with your institution's specific requirements.

1. Waste Identification and Segregation:

  • Treat all solid and liquid waste containing this compound as chemical waste.
  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

2. Waste Collection:

  • Solid Waste:
  • Collect unused or contaminated solid this compound in a designated, leak-proof container.
  • The container should be compatible with the chemical and clearly labeled.
  • Liquid Waste:
  • Collect solutions containing this compound in a separate, sealable waste container.
  • Ensure the container is made of a material compatible with the solvents used (e.g., glass or polyethylene).
  • Do not fill the container to more than 80% of its capacity to prevent spills.

3. Labeling:

  • Clearly label the waste container with the following information:
  • The words "Chemical Waste"
  • The full chemical name: "this compound"
  • The concentration and quantity of the waste.
  • The date of accumulation.
  • The name of the principal investigator or laboratory contact.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.
  • Ensure the storage area is secure and away from general laboratory traffic.
  • Do not dispose of this compound waste down the drain or in regular trash.[3][4]

5. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup and proper disposal by a licensed hazardous waste contractor.[3][5]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Generate Cholic Acid Anilide Waste B Segregate as Chemical Waste A->B C Collect in Designated Waste Container B->C D Label Container with Contents and Date C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Professional Disposal by Licensed Contractor F->G

References

Essential Safety and Logistics for Handling Cholic Acid Anilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for handling Cholic acid anilide, including comprehensive personal protective equipment (PPE) guidelines, step-by-step operational procedures, and a detailed disposal plan.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the recommendations are based on the product information sheet from Cayman Chemical and the SDS for the closely related compound, Cholic Acid.[1][2]

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles providing a complete seal around the eyes.
Face ShieldTo be worn in conjunction with safety goggles, especially when there is a risk of splashing.
Hand Protection GlovesChemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Always check for breakthrough times for similar compounds.
Double GlovingRecommended to reduce the risk of exposure from a single glove failure.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against minor splashes.
Chemical-Resistant ApronTo be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing.
Respiratory Protection Fume HoodAll handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.
RespiratorAn air-purifying respirator with an appropriate particulate filter may be necessary if working outside of a fume hood. Consult your institution's safety officer.
Quantitative Safety Data

The following table summarizes available quantitative toxicity data for the related compound, Cholic Acid, which can be used as a conservative estimate for this compound in the absence of its specific data.[2][3]

CompoundTest TypeRoute of ExposureSpeciesValue
Cholic AcidLD50OralMouse4,950 mg/kg
Cholic AcidLD50IntraperitonealMouse330 mg/kg
Cholic AcidTDLoOralRat0.28 mg/kg

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population. TDLo: Lowest Published Toxic Dose.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling cleanup.

  • Preparation and Pre-Handling:

    • Consult Safety Data Sheet (SDS): Although a specific SDS for this compound is not publicly available, review the product information and the SDS for Cholic Acid.[1][2]

    • Assemble PPE: Don all required personal protective equipment as detailed in the table above.

    • Prepare Workspace: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Gather all necessary equipment and reagents.

  • Weighing and Transfer:

    • Work in a Fume Hood: Conduct all manipulations of the solid compound inside a certified chemical fume hood.

    • Use Appropriate Tools: Use a clean, designated spatula for transferring the powder.

    • Minimize Dust: Handle the powder gently to avoid creating airborne dust.

    • Weighing: Tare a clean weighing paper or boat on an analytical balance inside the fume hood. Carefully add the desired amount of this compound.

    • Transfer: Gently transfer the weighed powder to the reaction vessel or container.

  • Dissolution:

    • This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1]

    • Add the chosen solvent to the vessel containing the this compound powder.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Post-Handling and Cleanup:

    • Decontaminate: Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

    • Clean Equipment: Clean all non-disposable equipment that came into contact with the chemical.

    • Dispose of Waste: Segregate and dispose of all waste materials according to the disposal plan outlined below.

    • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Safe_Handling_Workflow_for_Cholic_acid_anilide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_sds Consult SDS/ Product Info prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Powder prep_workspace->handling_weigh handling_transfer Transfer to Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve cleanup_decon Decontaminate Workspace handling_dissolve->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE & Wash Hands cleanup_waste->cleanup_ppe

Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental protection and workplace safety. The following plan outlines the correct procedures for disposing of waste generated from handling this compound.

Waste Segregation
  • Solid Waste: All contaminated solid materials, including used gloves, weighing paper, and paper towels, must be collected in a designated, clearly labeled hazardous solid waste container.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Contaminated Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name ("this compound") and appropriate hazard warnings.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Institutional Guidelines: Follow all institutional and local regulations for hazardous waste pickup and disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.

Waste_Disposal_Plan_for_Cholic_acid_anilide cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal gen_solid Contaminated Solids (Gloves, Paper) seg_solid Hazardous Solid Waste Container gen_solid->seg_solid gen_liquid Waste Solutions seg_liquid Hazardous Liquid Waste Container gen_liquid->seg_liquid gen_sharps Contaminated Sharps seg_sharps Sharps Container gen_sharps->seg_sharps disp_label Label Waste Containers seg_solid->disp_label seg_liquid->disp_label seg_sharps->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store disp_pickup Arrange for EHS Waste Pickup disp_store->disp_pickup

Waste Disposal Plan for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholic acid anilide
Reactant of Route 2
Reactant of Route 2
Cholic acid anilide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。